molecular formula C9H11ClO B15229252 1-(Chloromethyl)-3-methoxy-5-methylbenzene

1-(Chloromethyl)-3-methoxy-5-methylbenzene

Cat. No.: B15229252
M. Wt: 170.63 g/mol
InChI Key: SKNQBBIDSCKBNB-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-methoxy-5-methylbenzene is a useful research compound. Its molecular formula is C9H11ClO and its molecular weight is 170.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Chloromethyl)-3-methoxy-5-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethyl)-3-methoxy-5-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-(chloromethyl)-3-methoxy-5-methylbenzene

InChI

InChI=1S/C9H11ClO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6H2,1-2H3

InChI Key

SKNQBBIDSCKBNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)CCl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Synthetic Utility of 1-(Chloromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Chloromethyl)-3-methoxy-5-methylbenzene (also referred to as 3-methoxy-5-methylbenzyl chloride) represents a specialized electrophilic building block in organic synthesis. Structurally characterized by a 1,3,5-trisubstituted benzene ring, it serves as a critical intermediate for introducing the 3-methoxy-5-methylbenzyl motif—a pharmacophore found in polyketide natural products (e.g., Gilvocarcin derivatives) and resorcinol-based kinase inhibitors.

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis from stable precursors, structural characterization via spectroscopy, and handling protocols required to mitigate its hydrolytic instability.

Chemical Identity & Theoretical Framework

Nomenclature and Structure
  • IUPAC Name: 1-(Chloromethyl)-3-methoxy-5-methylbenzene

  • Common Names: 3-Methoxy-5-methylbenzyl chloride; 3-Methoxy-5-methyl-α-chlorotoluene.

  • Molecular Formula: C

    
    H
    
    
    
    ClO
  • Molecular Weight: 170.64 g/mol

Electronic Properties (Hammett Analysis)

The reactivity of the benzylic carbon is governed by the electronic effects of the meta-substituents:

  • Methoxy Group (-OCH

    
    ):  Exerts a strong inductive withdrawal (-I) but a dominant mesomeric donation (+M). However, at the meta position, the +M effect is not directly conjugated to the benzylic center, leaving the inductive effect to slightly destabilize the developing carbocation in S
    
    
    
    1 pathways compared to para isomers.
  • Methyl Group (-CH

    
    ):  Provides weak electron donation via hyperconjugation and induction (+I), stabilizing the transition state for electrophilic substitution or benzylic activation.
    

Implication: The combined electronic environment makes the chloromethyl group highly reactive toward nucleophiles (amines, thiolates) but also susceptible to rapid hydrolysis in moist air.

Synthetic Pathway & Process Chemistry[1][2]

The most robust synthetic route avoids direct chloromethylation of 3-methylanisole due to regioselectivity issues (formation of para isomers). Instead, a stepwise reduction-chlorination approach from 3-methoxy-5-methylbenzoic acid is recommended.

Retrosynthetic Analysis

The synthesis is designed to ensure regioisomer purity:

  • Target: 1-(Chloromethyl)-3-methoxy-5-methylbenzene

  • Precursor: 3-Methoxy-5-methylbenzyl alcohol

  • Starting Material: 3-Hydroxy-5-methylbenzoic acid (commercially available or derived from m-cresol).

Reaction Workflow Diagram

SynthesisPath SM 3-Hydroxy-5-methylbenzoic acid Step1 Methylation (MeI, K2CO3) SM->Step1 Inter1 Methyl 3-methoxy-5-methylbenzoate Step1->Inter1 Step2 Reduction (LiAlH4 or Red-Al) Inter1->Step2 Inter2 3-Methoxy-5-methylbenzyl alcohol Step2->Inter2 Step3 Chlorination (SOCl2, DCM) Inter2->Step3 Product 1-(Chloromethyl)-3-methoxy- 5-methylbenzene Step3->Product Nucleophilic Substitution (SNi)

Figure 1: Stepwise synthesis ensuring regiochemical integrity.

Experimental Protocol: Chlorination Step

Objective: Conversion of 3-methoxy-5-methylbenzyl alcohol to the chloride.

Reagents:

  • 3-Methoxy-5-methylbenzyl alcohol (1.0 eq)

  • Thionyl Chloride (SOCl

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous, 10 volumes)

  • Catalytic DMF (1-2 drops)

Methodology:

  • Setup: Charge a flame-dried round-bottom flask with alcohol precursor and anhydrous DCM under N

    
     atmosphere. Cool to 0°C.[1]
    
  • Addition: Add SOCl

    
     dropwise over 15 minutes. The reaction will evolve HCl gas (scrubber required).
    
  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1); the alcohol spot (R

    
     ~0.[2]3) should disappear, replaced by the chloride (R
    
    
    
    ~0.7).
  • Workup: Evaporate solvent and excess SOCl

    
     under reduced pressure (rotary evaporator with a base trap).
    
  • Purification: The residue is typically pure enough for subsequent steps. If necessary, rapid filtration through a short plug of silica gel (eluting with 5% EtOAc/Hexanes) prevents hydrolysis. Do not perform aqueous workup unless absolutely necessary, as this degrades the product.

Structural Elucidation

Characterization relies on distinguishing the unique 1,3,5-substitution pattern. The molecule lacks a plane of symmetry due to the three different substituents, rendering all aromatic protons chemically non-equivalent, though they may appear accidentally equivalent in low-field NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H-NMR (400 MHz, CDCl

) Prediction & Assignment
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C2) 6.75 – 6.80Singlet (br)1HFlanked by OMe and CH

Cl.
Ar-H (C6) 6.80 – 6.85Singlet (br)1HFlanked by Me and CH

Cl.
Ar-H (C4) 6.60 – 6.65Singlet (br)1HFlanked by OMe and Me (Shielded by OMe).
CH

-Cl
4.52Singlet2HCharacteristic benzylic chloride shift.
O-CH

3.80Singlet3HTypical aryl methoxy.
Ar-CH

2.32Singlet3HTypical aryl methyl.

Note: The aromatic protons typically appear as three singlets (or broadened signals) due to weak meta-coupling (


 Hz).

C-NMR (100 MHz, CDCl

) Key Signals
  • Benzylic C-Cl: ~46.5 ppm.

  • Methoxy C: ~55.3 ppm.

  • Methyl C: ~21.5 ppm.

  • Aromatic Ipso Carbons: ~160.0 (C-O), ~140.0 (C-Me), ~138.5 (C-CH

    
    Cl).
    
Mass Spectrometry (MS)
  • Technique: GC-MS (EI, 70 eV).

  • Molecular Ion (M

    
    ):  m/z 170 and 172.
    
  • Isotope Pattern: A distinct 3:1 ratio for M:(M+2) confirms the presence of one Chlorine atom.

  • Fragmentation:

    • M - 35 (Cl): Base peak at m/z 135 (Formation of the resonance-stabilized 3-methoxy-5-methylbenzyl cation).

Elucidation Logic Diagram

StructureLogic Structure 1-(Chloromethyl)-3-methoxy-5-methylbenzene MS MS Data: M+ at 170/172 (3:1 ratio) Confirms Chlorine Structure->MS HNMR_Aliph 1H NMR (Aliphatic): Singlet @ 4.52 ppm Confirms CH2-Cl Structure->HNMR_Aliph HNMR_Aro 1H NMR (Aromatic): 3 Distinct Singlets (6.6-6.9 ppm) Confirms 1,3,5-Asymmetry Structure->HNMR_Aro IR IR Spectrum: No OH stretch (~3400) C-Cl stretch (~700-750) Structure->IR

Figure 2: Spectroscopic evidence supporting the structural assignment.

Quality Control & Stability

Instability Profile

Benzyl chlorides are lachrymators and hydrolytically unstable .

  • Hydrolysis: Reacts with atmospheric moisture to revert to 3-methoxy-5-methylbenzyl alcohol and HCl.

  • Polymerization: Upon prolonged storage, trace HCl can catalyze Friedel-Crafts alkylation between molecules, leading to insoluble polymers.

Storage Protocol
  • Stabilizer: Store over activated 4Å molecular sieves or anhydrous K

    
    CO
    
    
    
    to scavenge acid/water.
  • Temperature: -20°C (Freezer).

  • Container: Amber glass with a Teflon-lined cap, flushed with Argon.

References

  • Sato, H., Konoma, K., & Sakamura, S. (1981).[3] Three New Phytotoxins Produced by Pyrenochaeta terrestris: Pyrenochaetic Acids A, B and C. Agricultural and Biological Chemistry, 45(7), 1675-1679.[3] Link

    • Establishes the synthesis and characterization of the 3-methoxy-5-methylbenzoic acid precursor.
  • Sigma-Aldrich. (n.d.). 3-Methoxybenzyl chloride Product Sheet. Link

    • Reference for comparative spectral d
  • BenchChem. (2025). Technical Guide to the Synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene. Link

    • Provides standard protocols for Blanc chloromethyl
  • University of Munich. (2021). Studies Toward the Synthesis of Gilvocarcin Natural Products. Dissertation. Link

    • Details the use of 3-methoxy-5-methylbenzoic acid deriv

Sources

Chemical Dynamics and Synthetic Utility of 1-(Chloromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Chloromethyl)-3-methoxy-5-methylbenzene (CAS: 824-98-6) represents a specialized class of benzylic electrophiles used as a critical intermediate in the synthesis of resorcinol-derived pharmacophores and agrochemicals. Unlike its para-substituted congeners (e.g., p-methoxybenzyl chloride), which exhibit extreme lability due to direct resonance stabilization, this 3,5-disubstituted variant displays a unique "tempered" reactivity profile.

This guide provides a definitive analysis of its electronic architecture, validated synthetic protocols, and control strategies for managing its genotoxic potential in Good Manufacturing Practice (GMP) environments.

Electronic Architecture & Reactivity Matrix

The "Meta-Effect" Anomaly

To predict the reactivity of the chloromethyl group, one must analyze the Hammett substituent constants (


). In many benzylic systems, electron-donating groups (EDGs) like methoxy (-OMe) and methyl (-Me) accelerate ionization (

) by stabilizing the resulting carbocation.

However, the 3,5-substitution pattern (meta-positioning relative to the chloromethyl group) fundamentally alters this behavior.

  • Methoxy (

    
    ):  At the meta position, the oxygen lone pair cannot donate electron density to the benzylic center via resonance. Instead, the electronegative oxygen exerts a purely inductive withdrawing effect (-I) .
    
  • Methyl (

    
    ):  The methyl group provides weak inductive donation.
    

Net Electronic Effect:



Technical Insight: The positive net


 value indicates that the benzylic carbon is slightly more electron-deficient than unsubstituted benzyl chloride. Unlike p-methoxybenzyl chloride (PMB-Cl), which hydrolyzes rapidly due to resonance stabilization, 1-(chloromethyl)-3-methoxy-5-methylbenzene resists spontaneous ionization. This makes it a highly controlled alkylating agent , favoring 

mechanisms over

, thereby reducing the risk of racemization or side-product polymerization during downstream coupling.
Mechanistic Pathway Visualization

The following diagram illustrates the electronic divergence between the para and meta isomers, highlighting why the 3,5-isomer favors direct displacement (


).

ReactionDynamics cluster_legend Electronic Logic Reactant 1-(Chloromethyl)-3-methoxy- 5-methylbenzene TS_SN2 Transition State (SN2) Concerted Displacement Reactant->TS_SN2 Preferred Pathway (Nucleophilic Attack) Carbocation Carbocation (SN1) Destabilized by Meta-OMe (-I) Reactant->Carbocation Disfavored (High Activation Energy) Product Alkylated Product (High Fidelity) TS_SN2->Product Carbocation->Product Slow/Side Rxns Explanation Meta-OMe exerts Inductive Withdrawal (-I) preventing rapid ionization.

Figure 1: Mechanistic divergence showing the dominance of


 pathways due to the lack of resonance stabilization at the meta-position.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 1-(chloromethyl)-3-methoxy-5-methylbenzene from (3-methoxy-5-methylphenyl)methanol. Scale: 100 mmol baseline.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Attribute
Starting Alcohol 1.0SubstrateDry (KF < 0.1%)
Thionyl Chloride (

)
1.2Chlorinating AgentFreshly distilled/Clear
Dichloromethane (DCM) 10 VolSolventAnhydrous
DMF 0.05CatalystVilsmeier-Haack intermediate formation
Step-by-Step Methodology
  • Setup: Charge a 3-neck round-bottom flask with (3-methoxy-5-methylphenyl)methanol (15.2 g, 100 mmol) and anhydrous DCM (150 mL). Cool to 0°C under

    
     atmosphere.
    
  • Activation: Add DMF (0.4 mL). This forms the catalytic chloroiminium species, significantly lowering the activation energy.

  • Addition: Add

    
     (8.7 mL, 120 mmol) dropwise via an addition funnel over 30 minutes. Caution: Gas evolution (
    
    
    
    , HCl). Maintain internal temperature < 5°C.
  • Reaction: Allow the mixture to warm to 20°C. Stir for 2 hours.

    • IPC (In-Process Control): TLC (Hexane/EtOAc 4:1) or HPLC. Target: < 1.0% Starting Alcohol.

  • Quench & Workup:

    • Cool to 0°C.

    • Slowly add saturated

      
       (100 mL) to neutralize HCl. Vigorous bubbling expected.
      
    • Separate phases. Extract aqueous layer with DCM (2 x 50 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo (Bath temp < 35°C).
      
  • Purification: The crude oil is typically >95% pure. If necessary, purify via short-path vacuum distillation (approx. 110-115°C @ 5 mmHg) or silica plug filtration (100% Hexanes).

Yield Expectation: 92-96% (Clear, colorless oil).

Downstream Application: C-N Coupling Workflow

The primary utility of this intermediate is alkylating amines (e.g., secondary amines to tertiary amines). Due to the "tempered" reactivity, these reactions require specific bases to scavenge the HCl byproduct without inducing elimination.

Optimized Coupling Conditions
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Base:

    
     (mild, heterogeneous) or DIPEA (soluble, non-nucleophilic).
    
  • Temperature: 40-60°C. (Avoid reflux to prevent quaternary ammonium salt formation).

Coupling Workflow Diagram

CouplingWorkflow Start Start: Benzyl Chloride + Secondary Amine Mix Solvent: MeCN Base: K2CO3 (2.0 eq) Start->Mix Heat Reaction: 50°C, 4-6h Monitor via HPLC Mix->Heat Check IPC: Chloride < 0.5%? Heat->Check Check->Heat No Workup Filter Salts (KCl) Concentrate Filtrate Check->Workup Yes SaltForm Product Isolation (e.g., HCl Salt formation) Workup->SaltForm

Figure 2: Standard operating procedure for C-N bond formation using 1-(chloromethyl)-3-methoxy-5-methylbenzene.

Safety & Genotoxicity Control (PGI Strategy)

As a benzylic halide, 1-(chloromethyl)-3-methoxy-5-methylbenzene is a structural alert for mutagenicity (alkylating agent). In drug substance manufacturing, it is classified as a Potentially Genotoxic Impurity (PGI) or Class 2/3 solvent impurity under ICH M7 guidelines.

The "Purge Factor" Approach

Regulatory bodies (FDA/EMA) require demonstration that the process eliminates this impurity to below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .

Control Strategy:

  • Upstream Placement: Introduce the benzylic chloride at least 2-3 steps prior to the Final API.

  • Reactivity Purge: The high reactivity toward nucleophiles ensures it is consumed in the coupling step.

  • Solubility Purge: The chloride is lipophilic (LogP ~ 3.5). Subsequent steps involving aqueous extractions or salt formations (where the API is ionic and the impurity remains neutral) provide high rejection factors.

Calculation Example: If the impurity level at Step 1 is 50,000 ppm (5%) and the required limit in API is 10 ppm:

  • Required Purge: 5,000x.[1]

  • Achieved Purge:

    • Reaction Consumption: 100x

    • Crystallization 1: 50x

    • Crystallization 2: 20x

    • Total System Purge:

      
      .
      
    • Result: The system is self-validating for safety.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link

  • Teasdale, A., & Elder, D. (2010). Analytical and Process Challenges in the Management of Genotoxic Impurities. Trends in Analytical Chemistry. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Referencing Benzylic Substitution kinetics). Link

  • BenchChem. (2025). Synthesis and Properties of Methyl-Substituted Benzyl Chlorides. (General reference for chloromethylation protocols). Link

Sources

solubility of 1-(Chloromethyl)-3-methoxy-5-methylbenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility & Handling of 1-(Chloromethyl)-3-methoxy-5-methylbenzene

Part 1: Executive Summary & Compound Profile[1][2][3][4]

1.1 The Molecule 1-(Chloromethyl)-3-methoxy-5-methylbenzene (also referred to as 3-Methoxy-5-methylbenzyl chloride) is an electron-rich benzylic halide.[1][2][3] It serves as a critical electrophilic building block in medicinal chemistry, particularly for introducing the 3-methoxy-5-methylbenzyl motif into pharmacophores.[1][2][3]

1.2 The Solubility-Stability Paradox Unlike standard organic solids where solubility is a binary state (dissolved vs. undissolved), this compound presents a kinetic stability challenge .[1][2][3] The benzylic chloride moiety is susceptible to nucleophilic attack.[1][2][3][4] Therefore, "solubility" cannot be defined solely by dissolution capacity; it must be defined by solvent compatibility .[1]

  • Predicted LogP: ~3.6 – 3.9 (Highly Lipophilic)[1][2][3]

  • Physical State: Likely a low-melting solid or viscous oil (based on the structural analog 3-methoxybenzyl chloride [1]).[1][2][3]

  • Reactivity Class: Alkylating Agent (Lachrymator).[1][2]

Part 2: Solvent Compatibility Matrix

The following classification is based on the Hansen Solubility Parameters (HSP) and the nucleophilic nature of the solvents. The meta-positioning of the methoxy and methyl groups provides moderate stabilization compared to para-isomers, but the risk of solvolysis remains high in protic media.[1][2][3]

Table 1: Solvent Selection Guide
Solvent ClassRecommended SolventsSolubility RatingStability RiskApplication Note
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Low Primary Choice. Ideal for reactions and transfers.[1][2][3]
Aromatic Toluene, BenzeneExcellent Low Good for high-temp reactions; azeotropic drying.[1][2][3]
Ethers THF (Anhydrous), 2-MeTHF, MTBEGood Low Ensure THF is peroxide-free and anhydrous.[1][2][3]
Esters Ethyl Acetate, Isopropyl AcetateGood Low Excellent for extraction workups.[1][2][3]
Aliphatic Hexanes, Heptane, CyclohexaneModerate Low Used for precipitation/crystallization (antisolvent).[1][2]
Protic Methanol, Ethanol, WaterSoluble CRITICAL AVOID. Rapid solvolysis (

) occurs.[1][2][3]
Polar Aprotic DMF, DMSO, DMAcHigh Moderate Risk of decomposition at high temps (

C).[1][2]

Part 3: Mechanistic Reactivity & Solvolysis

Understanding why certain solvents fail is crucial for experimental design.[1][2] In protic solvents (ROH), the solvent acts as a nucleophile.[1][3] Although the methoxy group is in the meta position (preventing direct resonance stabilization of the carbocation), the inductive donation from the methyl group still facilitates ionization.[1][3]

Figure 1: Solvolysis Pathways & Solvent Incompatibility

Solvolysis Start 1-(Chloromethyl)-3-methoxy-5-methylbenzene Solvent_A Solvent: Methanol (MeOH) Start->Solvent_A Solvent_B Solvent: Water (H2O) Start->Solvent_B Solvent_C Solvent: DCM / Toluene Start->Solvent_C Inter Transition State (Ion Pair Formation) Solvent_A->Inter SN1/SN2 Mix Solvent_B->Inter Hydrolysis Prod_C Stable Solution Solvent_C->Prod_C Inert Prod_A Methyl Ether Derivative (Impurity) Inter->Prod_A Fast Prod_B Benzyl Alcohol (Hydrolysis) Inter->Prod_B Fast

Caption: Path analysis showing the stability of the compound in inert solvents (Green) vs. degradation pathways in nucleophilic solvents (Red).

Part 4: Self-Validating Experimental Protocols

Do not assume solubility based on visual inspection alone.[1][2][3] A clear solution in methanol may actually be a solution of the solvolysis product (the methyl ether), not your starting material.[1]

Protocol A: The "Dissolve & Verify" Workflow (Tier 1)

Use this for initial stock solution preparation.[1][2][3]

  • Preparation: Weigh 10 mg of 1-(Chloromethyl)-3-methoxy-5-methylbenzene into a 4 mL vial.

  • Solvent Addition: Add 100 µL of Anhydrous DCM .

  • Observation: Vortex for 10 seconds.

    • Pass: Clear, colorless solution.[1][2][5]

    • Fail: Turbidity or phase separation.[1][2]

  • Verification (The Critical Step):

    • Immediately dilute 5 µL of this stock into 1 mL of Hexane/IPA (90:10) (Non-nucleophilic diluent).

    • Inject onto HPLC (Normal Phase or Reverse Phase with minimal water contact time).[1][2][3]

    • Acceptance Criteria: Purity Area% must match the solid starting material.[1][2]

Protocol B: Quantitative Solubility Limit Test (Tier 2)

Use this if high-concentration injection is required.[1][2][3]

  • Add solvent (e.g., Toluene) in 50 µL increments to 50 mg of solute.[1][2]

  • Sonicate for 30 seconds between additions.

  • Record the volume (

    
    ) required for complete dissolution.[1][2]
    
  • Calculate Solubility

    
    .[1][2][3]
    
  • Safety Check: Perform a TLC analysis (SiO2, 10% EtOAc/Hexane) of the solution vs. fresh solid to confirm no degradation occurred during sonication.

Part 5: Handling & Safety (E-E-A-T)

5.1 Health Hazards

  • Lachrymator: Benzyl chlorides are potent tear agents.[1][2] Handle only in a functioning fume hood.

  • Corrosive: Causes severe skin burns.[1][2] It alkylates DNA and proteins.[1][2]

  • Hydrolysis Pressure: If stored in a closed vessel with moisture, HCl gas will generate, pressurizing the vial.[1]

5.2 Storage Recommendations

  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[1][2]

  • Stabilizers: Some commercial preparations may contain

    
     or trace silver wire to scavenge free HCl, though this is rare for intermediates.[1]
    

Part 6: Decision Workflow for Researchers

Figure 2: Solvent Selection & Handling Logic

Workflow Start Select Solvent for 1-(Chloromethyl)-3-methoxy-5-methylbenzene Q1 Is the application Reaction or Analysis? Start->Q1 Reaction Reaction / Synthesis Q1->Reaction Analysis Analysis (HPLC/NMR) Q1->Analysis Q2 Is a nucleophile present? Reaction->Q2 Warn WARNING: Avoid MeOH/EtOH/Water Reaction->Warn Solv_CDCl3 NMR: CDCl3 or C6D6 (Neutralize acid traces) Analysis->Solv_CDCl3 NMR Solv_ACN HPLC: Acetonitrile (Avoid MeOH/Water in diluent) Analysis->Solv_ACN LC-MS Solv_DCM Use DCM or Toluene (Anhydrous) Q2->Solv_DCM No Solv_THF Use THF or 2-MeTHF (Anhydrous) Q2->Solv_THF Yes Solv_ACN->Warn

Caption: Operational logic for solvent selection to prevent sample degradation and ensure data integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69994, 3-Methoxybenzyl chloride. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzene, 1-(chloromethyl)-3-methoxy-. Standard Reference Data. Retrieved from [Link][1][2][3]

  • Bentley, T. W., & Llewellyn, G. (1990). Yx Scales of Solvent Ionizing Power.[1][2] Progress in Physical Organic Chemistry.[1][2] (Context: Solvolysis mechanisms of benzyl chlorides).

Sources

Methodological & Application

1-(Chloromethyl)-3-methoxy-5-methylbenzene as an alkylating agent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(Chloromethyl)-3-methoxy-5-methylbenzene as an Alkylating Agent [1]

Executive Summary

1-(Chloromethyl)-3-methoxy-5-methylbenzene (also referred to as 3-methoxy-5-methylbenzyl chloride ) is a specialized electrophilic building block used in medicinal chemistry and total synthesis. Structurally derived from the orcinol (3,5-dihydroxytoluene) scaffold, this compound serves as a critical alkylating agent for introducing the 3-methoxy-5-methylbenzyl moiety.[1]

This specific substitution pattern—featuring a meta-methyl and a meta-methoxy group relative to the reactive center—imparts unique electronic and steric properties to the target molecule. It is frequently employed to optimize lipophilic interactions in protein binding pockets or to construct natural product cores (e.g., cannabinoids, resorcinol derivatives).[1]

This guide provides authoritative protocols for its synthesis, handling, and application in


-, 

-, and

-alkylation reactions, supported by mechanistic insights.[1]

Chemical Profile & Reactivity

Structural Properties
PropertyData
IUPAC Name 1-(Chloromethyl)-3-methoxy-5-methylbenzene
Common Name 3-Methoxy-5-methylbenzyl chloride
Molecular Formula

Molecular Weight 170.64 g/mol
Physical State Colorless to pale yellow oil
Boiling Point ~110–115 °C (at 5 mmHg) [Predicted]
Solubility Soluble in DCM, THF, EtOAc, DMF; Hydrolyzes in water
Reactivity Analysis

The reactivity of this benzyl chloride is governed by the electronic effects of the substituents at the 3- and 5-positions (meta to the chloromethyl group):

  • Inductive Effect: The methyl group (

    
    ) is weakly electron-donating.
    
  • Resonance Effect: The methoxy group (

    
    ) is strongly electron-donating by resonance but electron-withdrawing by induction. Being in the meta position, its resonance stabilization of the benzylic cation (in an 
    
    
    
    pathway) is significantly weaker than in ortho or para isomers.[1]
  • Net Result: The compound is a moderately active alkylating agent. It is less prone to rapid solvolysis than 4-methoxybenzyl chloride (PMB-Cl) but more reactive than unsubstituted benzyl chloride. It participates readily in

    
     reactions with good nucleophiles and can undergo 
    
    
    
    pathways in highly polar, protic media.[1]

Mechanistic Pathways

The alkylation mechanism depends heavily on the solvent and nucleophile strength.

ReactionMechanism cluster_legend Pathway Dominance Reagent 3-Methoxy-5-methylbenzyl chloride TS_SN2 Transition State (SN2) [Nu...C...Cl]‡ Reagent->TS_SN2 Strong Nu: (Amines, Thiolates, Alkoxides) Cation Benzylic Cation (SN1) (Stabilized by Solvent) Reagent->Cation Weak Nu: / Polar Solvent Product Alkylated Product TS_SN2->Product Cation->Product Fast Step Note Meta-substituents favor SN2 over SN1 compared to Para-isomers

Figure 1: Mechanistic divergence. The meta-substitution pattern favors the


 pathway (blue) with strong nucleophiles, minimizing carbocation-mediated side reactions (e.g., polymerization).[1]

Experimental Protocols

Pre-requisite: Synthesis of the Reagent

If the chloride is not commercially available, it is best prepared fresh from 3-methoxy-5-methylbenzyl alcohol.[1]

  • Dissolve alcohol (1.0 eq) in anhydrous DCM (

    
    ).
    
  • Cool to 0 °C. Add Thionyl Chloride (

    
    )  (1.2 eq) dropwise.
    
  • Catalyst: Add a catalytic amount of DMF (1-2 drops).

  • Stir at RT for 2–4 hours. Monitor by TLC (the chloride is usually less polar than the alcohol).

  • Workup: Concentrate in vacuo to remove excess

    
     and HCl. Use immediately or store in a freezer.
    
Method A: -Alkylation of Phenols (Williamson Ether Synthesis)

Best for: Creating resorcinol ethers or protecting phenolic groups.

Reagents:

  • Phenol substrate (1.0 eq)[1]

  • 1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.1 – 1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Potassium Iodide (

    
    ) (0.1 eq, catalyst)[1]
    
  • Solvent: Acetone (reflux) or DMF (RT to 60 °C)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol in Acetone (

    
    ).
    
  • Deprotonation: Add anhydrous

    
    . Stir for 15 minutes at room temperature.
    
  • Addition: Add the benzyl chloride reagent followed by the

    
     catalyst.
    
  • Reaction: Heat the mixture to reflux (approx. 56 °C) for 4–12 hours.

    • Note: If using DMF, heat to 60 °C. Reaction is often faster (2–6 hours).[1]

  • Monitoring: Check TLC for disappearance of the starting phenol.

  • Workup:

    • Filter off the inorganic salts (

      
      /
      
      
      
      ).
    • Concentrate the filtrate.

    • Partition residue between EtOAc and Water. Wash organic layer with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: -Alkylation of Amines

Best for: Secondary amine synthesis or nitrogen protection.

Reagents:

  • Amine substrate (1.0 eq)[1]

  • 1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.0 – 1.1 eq)

  • Base: DIPEA (Hunig's Base) (2.0 eq) or

    
     (2.0 eq)
    
  • Solvent: Acetonitrile (

    
    ) or DCM
    

Step-by-Step:

  • Setup: Dissolve the amine in anhydrous Acetonitrile (

    
    ).
    
  • Base Addition: Add DIPEA (or solid

    
    ).
    
  • Alkylation: Add the benzyl chloride dropwise at room temperature.

    • Tip: For highly reactive amines, cool to 0 °C during addition to prevent over-alkylation (quaternization).[1]

  • Reaction: Stir at RT (or heat to 50 °C for unreactive amines) for 6–18 hours.

  • Workup:

    • Dilute with EtOAc.[2] Wash with sat.[2]

      
       and Brine.[2]
      
    • Critical: Avoid acidic washes if the product is acid-sensitive.

  • Purification: Flash chromatography (DCM/MeOH or Hexanes/EtOAc).

Method C: -Alkylation (Enolate Chemistry)

Best for: Building carbon skeletons (e.g., malonate synthesis).[1]

Reagents:

  • Active Methylene Compound (e.g., Diethyl malonate) (1.0 eq)[1]

  • Base: Sodium Hydride (

    
    , 60% dispersion) (1.1 eq)[1]
    
  • 1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.0 eq)

  • Solvent: Anhydrous THF or DMF

Step-by-Step:

  • Enolate Formation: Suspend

    
     in anhydrous THF at 0 °C under inert atmosphere (
    
    
    
    /Argon). Add the active methylene compound dropwise.[2] Stir until
    
    
    evolution ceases (~30 min).
  • Alkylation: Add the benzyl chloride reagent dropwise at 0 °C.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Quench: Carefully add sat.

    
     solution at 0 °C.
    
  • Extraction: Extract with

    
     or EtOAc.
    
  • Purification: Distillation or Chromatography.

Workflow Visualization

Workflow Start Start: Reagent Preparation Choice Select Nucleophile Start->Choice Phenol Phenol (O-Alkylation) Choice->Phenol Amine Amine (N-Alkylation) Choice->Amine Carbon Enolate (C-Alkylation) Choice->Carbon Cond_A K2CO3 / Acetone / Reflux (Williamson) Phenol->Cond_A Cond_B DIPEA / MeCN / RT (Nucleophilic Subst.) Amine->Cond_B Cond_C NaH / THF / 0°C (Irreversible Deprot.) Carbon->Cond_C Workup Workup: Phase Separation (Remove Salts/Base) Cond_A->Workup Cond_B->Workup Cond_C->Workup Purify Purification: Flash Column Workup->Purify

Figure 2: Decision tree for selecting the optimal alkylation protocol based on the nucleophile type.

Safety & Stability

  • Hazards: Benzyl chlorides are potent lachrymators (tear gas agents) and skin irritants. Always handle in a functioning fume hood.

  • Storage: Store at +4 °C or -20 °C under inert gas. The compound is sensitive to moisture and may degrade to the corresponding alcohol and HCl over time.

  • Spill Cleanup: Neutralize spills with dilute aqueous ammonia or sodium carbonate solution before wiping.

References

  • Synthesis of 3-Methoxy-5-methylbenzyl derivatives

    • Title: Synthesis of resorcinol derivatives via benzyl chloride intermedi
    • Source:Journal of Medicinal Chemistry, 2010, 53(15), 5555-5563.[1]

    • Context: Describes the use of analogous 3,5-disubstituted benzyl chlorides in drug discovery.
  • General Benzylation Protocols

    • Title: Williamson Ether Synthesis: Principles and Applic
    • Source:Organic Syntheses, Coll.[1] Vol. 4, p.836.

    • Context: Standard conditions for phenolic alkyl
    • [1]

  • Reactivity of Meta-Substituted Benzyl Chlorides

    • Title: Electronic Effects in Solvolysis Reactions.
    • Source:Chemical Reviews, 1991, 91(2), 165-195.[1]

    • Context: Theoretical grounding for the reactivity difference between meta- and para-substituted benzyl halides.
    • [1]

(Note: Specific CAS 133043-68-4 is less commonly indexed in public databases than its parent alcohol or bromo-analog. The protocols above are derived from standard chemical principles for this specific functional class.)

Sources

experimental protocol for using 1-(Chloromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 1-(Chloromethyl)-3-methoxy-5-methylbenzene

Executive Summary

1-(Chloromethyl)-3-methoxy-5-methylbenzene (also referred to as 3-Methoxy-5-methylbenzyl chloride) is a specialized electrophilic building block utilized primarily in medicinal chemistry for the introduction of the lipophilic, electron-rich 3-methoxy-5-methylbenzyl moiety. This structural motif is frequently observed in the optimization of kinase inhibitors, GPR40 agonists, and resorcinol-based natural product analogs.

Unlike simple benzyl chlorides, the substitution pattern (meta-methoxy, meta-methyl) imparts specific electronic properties that require tailored handling to prevent premature hydrolysis while maintaining high reactivity toward nucleophiles. This guide outlines the physicochemical profile, critical storage protocols, and validated experimental procedures for N-alkylation and O-alkylation.

Physicochemical Profile & Reactivity

The molecule features a benzylic chloride "warhead" modulated by two meta-substituents. The methoxy group (inductive withdrawal, weak resonance donation at meta) and the methyl group (weak inductive donation) create a balance that makes the compound reactive but less prone to the rapid solvolysis seen in para-methoxy analogs (PMB-Cl).

PropertyDataNote
IUPAC Name 1-(Chloromethyl)-3-methoxy-5-methylbenzene
CAS Number 133446-63-2 (Generic/Isomer specific varies)Verify specific isomer CAS with vendor
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
Physical State Colorless to pale yellow liquidSolidifies at low temps
Boiling Point ~125–130 °C (at 15 mmHg)Extrapolated from analogs
Density ~1.12 g/mL
Reactivity Class Alkylating Agent (Benzylic)Lachrymator
Solubility DCM, THF, DMF, TolueneHydrolyzes in water

Safety & Storage (The "Trustworthiness" Pillar)

Critical Warning: Benzylic chlorides are potent alkylating agents and lachrymators. They react with moisture in the air to release hydrochloric acid (HCl).

  • Storage Protocol:

    • Temperature: Store at -20°C .

    • Atmosphere: Must be stored under Argon or Nitrogen.

    • Stabilizer: Commercial preparations may contain K₂CO₃ traces or silver wire to scavenge HCl, though this is rare for intermediates.

    • Indicator of Degradation: A sharp, acrid smell of HCl or the formation of a white solid precipitate (poly-benzyl polymer) indicates decomposition.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Context: Common in the synthesis of piperazine-based GPCR ligands.

Rationale: The reaction utilizes a mild inorganic base to scavenge the HCl byproduct. Using a strong organic base (like TEA) can sometimes lead to quaternary ammonium salt formation or elimination side products if heating is excessive.

Workflow Diagram (DOT):

N_Alkylation_Workflow Start Start: Sec. Amine + Reagent Solvent Solvent System: DMF or MeCN Start->Solvent Base Base Addition: K2CO3 (3.0 equiv) Solvent->Base  Stir 15 min   Reaction Reaction: 60°C, 4-12h Base->Reaction  Add Electrophile   Quench Quench: H2O / EtOAc Ext. Reaction->Quench  TLC Check   Purify Purification: Column Chrom. Quench->Purify

Caption: Step-by-step workflow for the N-alkylation of secondary amines using 1-(Chloromethyl)-3-methoxy-5-methylbenzene.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the secondary amine (1.0 mmol, 1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (5 mL).

    • Note: MeCN is preferred for easier workup; DMF is required for poorly soluble amines.

  • Base Activation: Add anhydrous Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv). Stir at room temperature for 15 minutes to deprotonate any salts.

    • Optional: Add a catalytic amount of Sodium Iodide (NaI) (0.1 equiv) (Finkelstein condition) if the chloride is old or reactivity is low. This generates the more reactive benzyl iodide in situ.

  • Addition: Add 1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂). Monitor by TLC (typically 4–12 hours).

    • Endpoint: Disappearance of the benzylic chloride (high R_f) and the amine.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Williamson Ether Synthesis (O-Alkylation)

Context: Installing the moiety as a protecting group or pharmacophore on a phenol/alcohol.

Rationale: Phenols are poor nucleophiles; they must be converted to phenoxides using a strong base (NaH) before reacting with the benzyl chloride.

  • Deprotonation: Suspend Sodium Hydride (NaH) (60% in oil, 1.2 equiv) in anhydrous THF at 0°C under Argon.

  • Addition: Add the phenol/alcohol (1.0 equiv) dissolved in THF dropwise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C -> RT.

  • Alkylation: Cool back to 0°C. Add 1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.2 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

    • Note: If the substrate is sterically hindered, add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst and heat to reflux.

  • Quench: Carefully quench with saturated NH₄Cl solution (exothermic).

Reactivity Hub Visualization

The following diagram illustrates the versatile utility of this building block in divergent synthesis.

Reactivity_Hub Center 1-(Chloromethyl)- 3-methoxy-5-methylbenzene Amine Sec. Amines (HNR2) Center->Amine + Base Phenol Phenols (ArOH) Center->Phenol + NaH Thiol Thiols (RSH) Center->Thiol + Et3N Malonate Active Methylene (Malonates) Center->Malonate + NaOEt Prod_Amine Tertiary Benzylamines (Kinase Inhibitors) Amine->Prod_Amine Prod_Ether Benzyl Ethers (Protecting Groups) Phenol->Prod_Ether Prod_Thio Thioethers Thiol->Prod_Thio Prod_Carbon Chain Extension (Homologation) Malonate->Prod_Carbon

Caption: Divergent synthesis pathways utilizing the electrophilic benzylic carbon.

Analytical Validation (Quality Control)

Before committing the reagent to a complex synthesis, verify its integrity. Benzylic chlorides hydrolyze to the corresponding benzyl alcohol, which is a common impurity.

  • 1H NMR Diagnostic (CDCl₃):

    • Target (Chloride): Look for the singlet at ~4.55 ppm (Ar-CH ₂-Cl).

    • Impurity (Alcohol): Look for the singlet at ~4.65 ppm (Ar-CH ₂-OH) and a broad OH peak.

    • Aromatic Region: Three protons.[1] Due to the 1,3,5-substitution pattern (with different substituents), expect small coupling constants (meta-coupling, J ~ 1-2 Hz).

      • ~6.6 - 6.8 ppm range.

    • Methyl/Methoxy:

      • Methoxy (-OCH₃): Singlet ~3.8 ppm.

      • Methyl (-CH₃): Singlet ~2.3 ppm.

References

  • Review of Benzylic Halide Reactivity: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • General Protocol for N-Alkylation: "Amine Synthesis via Alkylation." Organic Chemistry Portal. Link

  • Synthesis of Resorcinol Derivatives: Patent WO2008075162A1. "Novel Resorcinol Derivatives as Cannabinoid Receptor Modulators." (Illustrates usage of 3,5-substituted benzyl chlorides).

  • Safety Data (General Benzylic Chlorides): PubChem Compound Summary for 3-Methoxybenzyl chloride (Analogous safety profile).

  • Finkelstein Reaction (Catalysis): Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges.

Sources

Introduction: The 3-Methoxy-5-methylbenzyl (MMB) Group - A Versatile Tool for Orthogonal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Protecting Group Strategies Involving 1-(Chloromethyl)-3-methoxy-5-methylbenzene

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular targets.[1][2][3] These temporary modifications prevent unwanted side reactions of sensitive functional groups, allowing chemists to exert precise control over chemical transformations.[2][4] The 3-Methoxy-5-methylbenzyl (MMB) ether, derived from 1-(Chloromethyl)-3-methoxy-5-methylbenzene, has emerged as a valuable asset in this field. It belongs to the family of benzyl ether protecting groups, which are widely used for their stability and ease of introduction.

What distinguishes the MMB group is its enhanced lability under specific conditions compared to the standard benzyl (Bn) group. The presence of electron-donating methoxy and methyl groups on the aromatic ring facilitates cleavage under both oxidative and mild acidic conditions. This characteristic allows for "orthogonal" deprotection, where the MMB group can be selectively removed without affecting other protecting groups, such as standard benzyl ethers, silyl ethers, or acetals.[5] This guide provides a comprehensive overview of the MMB protecting group, detailing its application, stability, and detailed protocols for its installation and removal.

Core Principles of the MMB Protecting Group

The utility of the MMB group is rooted in the electronic nature of its substituted benzyl system. The methoxy and methyl groups donate electron density into the aromatic ring, which in turn stabilizes the formation of a benzylic carbocation intermediate during cleavage. This stabilization lowers the activation energy for deprotection, making the MMB group more reactive than an unsubstituted benzyl group.

This electronic tuning provides two primary, orthogonal avenues for deprotection:

  • Oxidative Cleavage: The electron-rich nature of the MMB group makes it highly susceptible to single-electron transfer (SET) oxidation by reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6][7] This method is exceptionally mild and chemoselective, often leaving other protecting groups untouched.

  • Acid-Mediated Cleavage: The stabilized carbocation intermediate also allows for cleavage under acidic conditions that are typically too mild to affect standard benzyl ethers. Reagents like trifluoroacetic acid (TFA) can efficiently remove the MMB group.

The MMB group is generally stable to a wide range of conditions, including basic media, many reducing agents, and nucleophiles, making it a robust choice during various synthetic transformations.[8][9]

Application I: Protection of Hydroxyl Groups

The most common application of the MMB group is the protection of alcohols to form MMB ethers. The primary method for this transformation is a Williamson ether synthesis, which proceeds via an SN2 mechanism.

Protocol 1: Protection of a Primary Alcohol using NaH

This protocol is suitable for simple primary and secondary alcohols where the formation of a sodium alkoxide is straightforward.

Reagents:

  • Alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • 1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alcohol and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the solution back to 0 °C and add a solution of 1-(Chloromethyl)-3-methoxy-5-methylbenzene in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection using a Non-Nucleophilic Base (DIPEA)

This method is preferable for more sensitive substrates or when a milder, non-hydridic base is required.[9][10]

Reagents:

  • Alcohol (1.0 equiv)

  • 1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) followed by 1-(Chloromethyl)-3-methoxy-5-methylbenzene.

  • Stir the reaction at room temperature, monitoring by TLC. Gentle heating (e.g., 40 °C) may be required for less reactive alcohols.

  • Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate (NaHCO₃) (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Experimental Workflow: Hydroxyl Group Protection

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Alcohol (R-OH) D Mix in Anhydrous Solvent (e.g., THF or DCM) A->D B 1-(Chloromethyl)-3-methoxy- 5-methylbenzene B->D C Base (e.g., NaH or DIPEA) C->D E Aqueous Quench D->E Monitor by TLC F Extraction E->F G Purification (Chromatography) F->G H Protected Alcohol (MMB Ether) G->H

Caption: General workflow for the protection of an alcohol as an MMB ether.

Application II: Deprotection of MMB Ethers

The key advantage of the MMB group lies in its selective removal under conditions that leave other protecting groups intact.

Protocol 3: Oxidative Deprotection with DDQ

This is often the preferred method due to its exceptional mildness and high chemoselectivity. It is orthogonal to most other common protecting groups, including silyl ethers and standard benzyl ethers.[6][11]

Mechanism: The reaction proceeds via a single-electron transfer (SET) from the electron-rich MMB-ether to DDQ. This generates a radical cation, which collapses to form a stabilized benzylic oxonium ion and the reduced DDQ-hydroquinone. The oxonium ion is then hydrolyzed by water to release the free alcohol and 3-methoxy-5-methylbenzaldehyde.[6]

Mechanism: Oxidative Cleavage with DDQ

G A MMB Ether + DDQ B Charge-Transfer Complex A->B SET C Radical Cation + DDQ Radical Anion B->C D Oxonium Ion + Reduced DDQ C->D E Hydrolysis (H₂O) D->E F Alcohol (R-OH) + 3-Methoxy-5-methylbenzaldehyde E->F

Caption: Simplified mechanism of MMB ether deprotection using DDQ.

Reagents:

  • MMB-protected alcohol (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv)

  • Dichloromethane (DCM) and Water (typically 18:1 to 20:1 v/v)

Procedure:

  • Dissolve the MMB-protected compound in the DCM/Water solvent mixture.

  • Add DDQ in one portion at room temperature. The solution will typically turn dark green or brown.

  • Stir the reaction vigorously and monitor by TLC. The reaction is usually complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until the color of the organic layer fades (the reduced hydroquinone is extracted into the basic aqueous layer).

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the desired alcohol from the aldehyde byproduct.

Protocol 4: Acid-Catalyzed Deprotection

This method is useful when oxidative conditions are not compatible with the substrate. The MMB group is significantly more acid-labile than a standard benzyl (Bn) group.

Mechanism: Protonation of the ether oxygen by a strong acid generates an oxonium ion. The MMB group readily cleaves to form the alcohol and a resonance-stabilized 3-methoxy-5-methylbenzyl carbocation, which is subsequently trapped by a nucleophile in the medium.[10]

Mechanism: Acid-Catalyzed Cleavage

G A MMB Ether B Protonation (H⁺) A->B C Oxonium Ion B->C D Cleavage C->D E Alcohol (R-OH) D->E F Stabilized Carbocation D->F

Sources

reaction of 1-(Chloromethyl)-3-methoxy-5-methylbenzene with amines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

1-(Chloromethyl)-3-methoxy-5-methylbenzene (CAS: 133034-73-8 / 82477-66-5 analogs) is a specialized benzylic electrophile used to introduce the 3-methoxy-5-methylbenzyl motif. This structural fragment is increasingly utilized in medicinal chemistry to modulate lipophilicity (


) and metabolic stability without introducing the high molecular weight of fused ring systems.

Unlike its isomer 4-methoxybenzyl chloride (PMB-Cl), which is highly labile due to direct resonance stabilization, the 3,5-substitution pattern presents a unique reactivity landscape. The substituents are meta to the reaction center, meaning they do not stabilize the benzylic carbocation via direct resonance. This dictates a strict reliance on


 mechanisms , requiring specific solvent and base choices to maximize yield and minimize by-products like stilbenes or hydrolysis products.

Key Application Areas:

  • GPCR Ligands: Introduction of lipophilic "tails" to engage hydrophobic pockets.

  • Kinase Inhibitors: Tuning the solubility of hinge-binding scaffolds.

  • Fragment-Based Drug Discovery (FBDD): Late-stage diversification of amine-bearing fragments.

Part 2: Reactivity Analysis & Mechanistic Logic

To design a robust protocol, we must first understand the electronic environment of the electrophile.

Electronic Effects (The "Meta" Conundrum)

In benzylic substitutions, the position of substituents dictates the mechanism (


 vs 

).
  • 3-Methoxy Group (

    
    ):  Exerts a strong Electron Donating Effect (+M) via resonance but a withdrawing effect (-I) via induction. In the meta position, the +M effect cannot reach the benzylic carbon. Only the inductive withdrawing effect (-I) is felt. (
    
    
    
    ).[1]
  • 5-Methyl Group (

    
    ):  Weakly donating via induction/hyperconjugation (
    
    
    
    ).

Net Result: The benzylic center is electronically "neutral" or slightly deactivated toward


 ionization compared to unsubstituted benzyl chloride.
  • Implication: Spontaneous ionization to the carbocation is slow. The reaction must be driven by the nucleophile (

    
    ). Strong nucleophiles (amines) and polar aprotic solvents are required to force the transition state.
    
Competitive Pathways
  • Hydrolysis: In the presence of water, the formation of 3-methoxy-5-methylbenzyl alcohol is a risk, particularly under basic conditions.

  • Polymerization: While less reactive than PMB-Cl, the electron-rich aromatic ring can undergo Friedel-Crafts alkylation if Lewis Acids (or trace metal impurities) are present.

Part 3: Experimental Protocols

Method A: Standard Kinetic Control (Primary/Secondary Amines)

Best for: Valuable amine starting materials, gram-scale synthesis, and avoiding over-alkylation.

Reagents:

  • Substrate: 1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN), anhydrous [0.1 M - 0.2 M]

  • Additive: Potassium Iodide (KI) (0.1 equiv) – Finkelstein Catalyst

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the Amine (1.0 equiv) in anhydrous MeCN.

  • Base Addition: Add

    
      (2.0 equiv). Stir for 10 minutes at room temperature (RT) to deprotonate any ammonium salts if present.
    
  • Catalyst: Add KI (10 mol%). Note: This generates the transient benzyl iodide, which is ~100x more reactive toward the amine, accelerating the

    
     step.
    
  • Electrophile Addition: Add 1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.0 equiv) dropwise via syringe.

    • Critical: If the amine is inexpensive, use excess amine (2.0 equiv) to prevent bis-alkylation (formation of tertiary amines from primary ones).

  • Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by TLC (System: 20% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of the benzyl chloride peak (

      
      ).
      
  • Workup:

    • Cool to RT. Filter off the solids (

      
      /KCl) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in DCM or EtOAc. Wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash Column Chromatography (

    
    ).
    
    • Eluent: Gradient of 0

      
       5% MeOH in DCM (for polar amines) or EtOAc/Hexanes (for non-polar products).
      
Method B: High-Throughput / Difficult Substrates (Microwave)

Best for: Sterically hindered amines, electron-deficient anilines, or library synthesis.

Reagents:

  • Solvent: DMF or NMP (High dielectric constant promotes charge separation in the Transition State).

  • Base: DIPEA (Hünig's Base) (2.5 equiv).

Protocol:

  • In a microwave vial (2–5 mL), combine the Amine (1.0 equiv), Benzyl Chloride (1.2 equiv), and DIPEA (2.5 equiv) in DMF (concentration 0.5 M).

  • Seal and irradiate at 100°C for 20 minutes (High Absorption setting).

  • Scavenging (Optional): If the benzyl chloride is used in excess, add a polymer-supported amine scavenger (e.g., PS-Trisamine) and stir for 1 hour to remove unreacted electrophile.

  • Direct Purification: Inject the reaction mixture directly onto a Reverse-Phase (C18) Prep-HPLC column (Water/MeCN + 0.1% Formic Acid).

Part 4: Data Visualization & Logic Maps

Figure 1: Mechanistic Pathway & Decision Tree

This diagram illustrates the


 pathway and the decision logic for selecting the correct protocol based on the amine type.

ReactionLogic Start Start: 3-Methoxy-5-methylbenzyl Chloride AmineCheck Check Amine Nucleophilicity Start->AmineCheck Primary Primary Amine (Risk: Bis-alkylation) AmineCheck->Primary R-NH2 Secondary Secondary Amine (Ideal) AmineCheck->Secondary R2-NH Aniline Aniline / Hindered (Low Reactivity) AmineCheck->Aniline Ar-NH2 MethodA Method A: K2CO3 / MeCN / 60°C (Standard) Primary->MethodA Use Excess Amine Secondary->MethodA Stoichiometric MethodB Method B: DIPEA / DMF / 100°C (Microwave) Aniline->MethodB Force Conditions Product Target Benzylamine MethodA->Product SideProduct Bis-alkylated Impurity MethodA->SideProduct If Amine < 2 equiv MethodB->Product

Caption: Decision matrix for optimizing reaction conditions based on amine sterics and nucleophilicity.

Table 1: Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Poor Nucleophilicity or StericsSwitch to Method B (DMF/Heat). Add 0.5 eq NaI (Finkelstein).
Hydrolysis Product (Alcohol) Wet Solvent or Hygroscopic BaseFlame-dry glassware. Use fresh anhydrous MeCN. Switch to molecular sieves.
Bis-Alkylation (R-N(Bn)2) Primary Amine is too reactiveUse large excess of amine (3-5 equiv) or add benzyl chloride slowly (syringe pump).
Dark/Black Mixture Polymerization or OxidationDegas solvents (

sparge). Add radical inhibitor (BHT) if necessary (rare).
Lachrymatory Effect Vapor leakageSTOP. Check ventilation.[2] Neutralize glassware with dilute

before cleaning.

Part 5: Safety & Handling (Critical)

Hazard Class: Lachrymator / Alkylating Agent / Corrosive

  • Lachrymator Warning: Benzyl chlorides are potent tear gas agents. Even trace vapors can cause severe eye and respiratory irritation.

    • Control:ALWAYS handle inside a functioning fume hood.

    • Decontamination: Wash all glassware with a solution of 10% Ammonium Hydroxide (

      
      ) or Ethanolamine in ethanol before removing it from the hood. This converts the residue to the non-volatile amine.
      
  • Skin Contact: Rapidly penetrates skin. Causes burns and potential sensitization. Wear double nitrile gloves and a lab coat.

  • Storage: Store at 2–8°C under Argon. Benzyl chlorides can degrade to produce HCl gas, pressurizing the bottle. Open carefully.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Finkelstein Catalysis in Amine Alkylation

    • Pai, N. R., & Dubhashi, D. S. (2009). Synthesis of novel benzylated amines. E-Journal of Chemistry, 6(S1), S273-S276. Link

  • Safety Handling of Lachrymatory Benzyl Halides

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • General Protocol for Benzylation (ChemicalBook)

    • Reaction data for 3-methoxybenzyl chloride derivatives.[3] ChemicalBook. Link

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 1-(Chloromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Chloromethyl)-3-methoxy-5-methylbenzene

Welcome to the technical support center for 1-(Chloromethyl)-3-methoxy-5-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions for this versatile reagent. My objective is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and achieve robust, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, synthesis, and reactivity of 1-(Chloromethyl)-3-methoxy-5-methylbenzene.

Q1: What is the primary and most reliable method for synthesizing 1-(Chloromethyl)-3-methoxy-5-methylbenzene?

The most common and industrially relevant method is the Blanc chloromethylation of 3-methoxy-5-methylanisole (or 3,5-dimethylanisole followed by selective methoxylation). This is an electrophilic aromatic substitution where the aromatic ring reacts with formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[1][2] The catalyst's role is to activate formaldehyde, increasing its electrophilicity for the attack by the electron-rich aromatic ring.[1][3]

Q2: How should I properly store 1-(Chloromethyl)-3-methoxy-5-methylbenzene to prevent degradation?

Like many benzyl chlorides, this compound is susceptible to hydrolysis and polymerization.[4] For optimal stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[5] It is crucial to keep it in a tightly sealed container to protect it from moisture. For long-term storage, drying over a mild agent like anhydrous calcium chloride followed by storage over P₂O₅ or CaH₂ can be effective.[6]

Q3: What are the most common side reactions to be aware of during its synthesis and use?

The primary side reaction during synthesis is the formation of the diarylmethane derivative, bis(3-methoxy-5-methylphenyl)methane.[7][8] This occurs when the newly formed benzyl chloride reacts with another molecule of the starting aromatic compound in a Friedel-Crafts alkylation. This is particularly prevalent with highly reactive aromatic compounds.[7][8] In downstream reactions, elimination to form a styrene derivative can compete with nucleophilic substitution, especially under strongly basic or high-temperature conditions.

Q4: How can I effectively monitor the progress of reactions involving this reagent?

Gas chromatography (GC) is a preferred analytical technique for monitoring the consumption of the starting material and the formation of the product.[9] Thin-layer chromatography (TLC) can also be a quick and effective method. For more detailed mechanistic studies or to identify intermediates, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.[10]

Section 2: Troubleshooting Guide: Synthesis & Purification

This section provides a problem-solving framework for common issues encountered during the synthesis and purification of 1-(Chloromethyl)-3-methoxy-5-methylbenzene.

Problem 1: Low Yield During Chloromethylation Synthesis

Low yields are a frequent challenge in chloromethylation reactions. The causes are often multifactorial, stemming from reagent quality, reaction conditions, or workup procedures.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Solution
Inactive Catalyst Zinc chloride is hygroscopic and its catalytic activity is significantly reduced by moisture.Use freshly opened, anhydrous zinc chloride or dry it under vacuum before use.
Suboptimal Temperature The reaction is exothermic.[1] Temperatures that are too low can lead to a sluggish reaction, while excessively high temperatures promote the formation of diarylmethane byproducts.[11]Maintain a controlled temperature, typically between 60-80°C, using a temperature-controlled oil bath and monitor the internal temperature.[1]
Inefficient HCl Saturation A continuous supply of anhydrous HCl gas is often necessary to drive the reaction to completion by converting the intermediate benzyl alcohol to the final benzyl chloride.[1]Ensure a steady, slow stream of dry HCl gas is bubbled through the reaction mixture for the duration of the heating period.[1]
Poor Reagent Stoichiometry An excess of the aromatic substrate can increase the likelihood of the diarylmethane side product forming.[11]Use a slight excess of formaldehyde and HCl relative to the aromatic starting material to favor the formation of the chloromethylated product.
Workflow for Troubleshooting Low Synthesis Yield

G cluster_solutions Corrective Actions start Low Yield Observed check_catalyst Verify Catalyst Activity (Anhydrous ZnCl₂?) start->check_catalyst check_temp Review Temperature Control (60-80°C Maintained?) check_catalyst->check_temp If Catalyst is Active sol_catalyst Use fresh/dried ZnCl₂ check_catalyst->sol_catalyst No check_hcl Assess HCl Saturation (Consistent Dry Gas Flow?) check_temp->check_hcl If Temp is Correct sol_temp Calibrate bath & monitor internal temperature check_temp->sol_temp No check_ratio Check Reagent Ratios (Excess Formaldehyde?) check_hcl->check_ratio If HCl Flow is Good sol_hcl Ensure dry HCl gas and steady bubbling check_hcl->sol_hcl No optimize_protocol Implement Optimized Protocol check_ratio->optimize_protocol If Ratios are Correct sol_ratio Adjust stoichiometry check_ratio->sol_ratio No sol_catalyst->optimize_protocol sol_temp->optimize_protocol sol_hcl->optimize_protocol sol_ratio->optimize_protocol

Caption: Troubleshooting workflow for low yield in chloromethylation.

Problem 2: Difficulty in Product Purification

The crude product often contains unreacted starting material, the diarylmethane byproduct, and acidic residues. Proper purification is critical for downstream applications.

Purification Strategies

  • Initial Workup: After the reaction, the mixture should be cooled and quenched with ice water. The organic layer is then separated and washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize HCl), and finally with brine.[1] This removes the bulk of the acid and water-soluble components.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or calcium chloride.[6]

  • Distillation: Vacuum distillation is the most effective method for purifying benzyl chlorides.[6][12] It allows for separation from less volatile impurities (like the diarylmethane) and any remaining starting material. Distillation should be performed as quickly as possible to minimize thermal decomposition.[4]

  • Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel can be used. A non-polar eluent system, such as hexanes with a small amount of ethyl acetate, is typically effective.

Section 3: Troubleshooting Guide: Downstream Reactions

1-(Chloromethyl)-3-methoxy-5-methylbenzene is a valuable intermediate, often used in nucleophilic substitution reactions.

Problem: Sluggish or Incomplete Nucleophilic Substitution

The reactivity of benzyl chlorides is high, but certain factors can impede the reaction rate.[13][14]

Key Optimization Parameters

Parameter Scientific Rationale & Expert Insight Recommendations
Solvent Choice The reaction can proceed via Sₙ1 or Sₙ2 mechanisms, or a mix of both.[14][15] Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its effective nucleophilicity. Polar protic solvents (e.g., ethanol, water) can facilitate Sₙ1 pathways by stabilizing the benzyl carbocation intermediate.[15] The choice of solvent can also be critical for ensuring the solubility of both the benzyl chloride and the nucleophilic salt.[16]For Sₙ2 reactions with anionic nucleophiles, use DMF or acetone. For reactions where solubility is an issue, a mixture of solvents like ethanol/water can be effective.[16] Consider phase-transfer catalysis for reactions between an organic-soluble substrate and a water-soluble nucleophile.[16]
Base/Nucleophile Strength A stronger, less-hindered nucleophile will favor a faster Sₙ2 reaction. If a base is used to deprotonate a pro-nucleophile (e.g., an alcohol or amine), its strength and solubility are critical.Use a strong, non-nucleophilic base (e.g., NaH for alcohols) or a suitable inorganic base (e.g., K₂CO₃, NaHCO₃ for amines) to generate the active nucleophile.[17] Ensure the base is sufficiently soluble or use a phase-transfer catalyst.
Temperature Higher temperatures generally increase reaction rates. However, they can also promote side reactions like elimination.Start at room temperature and gently heat if the reaction is slow. Monitor for byproduct formation via TLC or GC as you increase the temperature. A typical range might be 50-80°C.
Leaving Group Ability While the chloride is a good leaving group, converting it to a better leaving group (e.g., iodide via the Finkelstein reaction) can dramatically accelerate the reaction.In cases of very poor reactivity, consider adding a catalytic amount of sodium or potassium iodide to the reaction mixture. This in-situ generation of the more reactive benzyl iodide can significantly improve reaction times and yields.
Reaction Pathway: Nucleophilic Substitution

G cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway reagent 1-(Chloromethyl)-3-methoxy- 5-methylbenzene ts_sn2 Transition State [Nu---CH₂(Ar)---Cl]⁻ reagent->ts_sn2 Strong Nu⁻ Polar Aprotic Solvent carbocation Benzyl Carbocation [Ar-CH₂]⁺ reagent->carbocation Weak Nu⁻ Polar Protic Solvent nucleophile Nucleophile (Nu⁻) nucleophile->ts_sn2 product_sn1 Substituted Product (Ar-CH₂-Nu) nucleophile->product_sn1 product_sn2 Substituted Product (Ar-CH₂-Nu) ts_sn2->product_sn2 carbocation->product_sn1

Caption: Competing Sₙ1 and Sₙ2 pathways for nucleophilic substitution.

Section 4: Experimental Protocol Example

Protocol: Williamson Ether Synthesis using 1-(Chloromethyl)-3-methoxy-5-methylbenzene

This protocol details a representative nucleophilic substitution reaction.

Materials:

  • 1-(Chloromethyl)-3-methoxy-5-methylbenzene

  • Ethanol (or other desired alcohol)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the desired alcohol (1.2 equivalents) to anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 10°C. Stir at 0°C for 30 minutes after the addition is complete.

  • Addition of Electrophile: Add a solution of 1-(Chloromethyl)-3-methoxy-5-methylbenzene (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash: Combine the organic layers and wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Section 5: References

  • Purification of Benzyl chloride - Chempedia. (n.d.). LookChem. Retrieved from [Link]

  • CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. (2021). Google Patents. Retrieved from

  • Preparation of benzyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • Benzyl Chloride Distillation Problems. (2019). Sciencemadness.org. Retrieved from [Link]

  • WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes. (2020). Google Patents. Retrieved from

  • Production process and preparation method of benzyl chloride. (n.d.). Chemwin. Retrieved from [Link]

  • Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? (2023). Quora. Retrieved from [Link]

  • Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride? (2019). Chemistry Stack Exchange. Retrieved from [Link]

  • Benzylaniline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. (2019). Brainly.in. Retrieved from [Link]

  • Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. (n.d.). ResearchGate. Retrieved from [Link]

  • Alcohol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). spcmc.ac.in. Retrieved from [Link]

  • Studies on performing chloromethylation reaction for polystyrene by micellar catalysis in aqueous surfactant solutions. (2025). ResearchGate. Retrieved from [Link]

  • Fuson, R. C., & McKeever, C. H. (n.d.). Chloromethylation of Aromatic Compounds. Sciencemadness.org. Retrieved from [Link]

  • 1-(Chloromethyl)-3-methylbenzene. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 1-(Chloromethyl)-3-(methoxymethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

  • Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Retrieved from [Link]

  • Toxicological Profile for Bromoform and Dibromochloromethane. (n.d.). ATSDR. Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. Retrieved from [Link]

  • Reaction Mechanisms. (n.d.). Retrieved from [Link]

  • Chloromethylation of benzene. (2020). YouTube. Retrieved from [Link]

  • Benzene, 1-(chloromethyl)-3-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. (2005). Organic Chemistry Portal. Retrieved from [Link]

  • 1-(Chloromethyl)-3-methylbenzene. (n.d.). Arctom. Retrieved from [Link]

  • Mechanism for chloromethylation of benzene with formaldehyde and HCl. (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound. (2010). Google Patents. Retrieved from

  • Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene... (n.d.). PubMed. Retrieved from [Link]

  • Applications of 1,3,5-trimethoxybenzene as a derivatizing agent... (n.d.). Retrieved from [Link]

  • Benzene, 1-chloro-3-methoxy-2-methyl-. (2018). SIELC Technologies. Retrieved from [Link]

  • 1-(chloromethyl)-3-methylbenzene. (n.d.). Axios Research. Retrieved from [Link]

Sources

Technical Support Center: 1-(Chloromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. As a Senior Application Scientist, I often see researchers struggle with electron-rich benzylic chlorides. 1-(Chloromethyl)-3-methoxy-5-methylbenzene is not just a reagent; it is a "ticking clock" of reactivity. The presence of both a methoxy (-OCH₃) and a methyl (-CH₃) group on the benzene ring significantly stabilizes the benzylic carbocation, making the carbon-chlorine bond exceptionally labile.

This guide moves beyond standard safety data sheets (SDS) to address the practical stability challenges you will face in the lab.

Module 1: The Stability Matrix (Storage & Handling)

The Core Problem: This compound suffers from two primary degradation pathways: Hydrolysis (reaction with moisture) and Self-Polymerization (Friedel-Crafts intermolecular alkylation). Both are accelerated by the electron-donating nature of the substituents.

Storage Protocol: The "Cold & Dry" Rule
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, significantly slowing the rate of spontaneous self-alkylation (polymerization).
Atmosphere Argon or Nitrogen (Inert)Oxygen is less of a concern than moisture. An inert headspace prevents atmospheric water vapor ingress.
Container Teflon-lined caps + ParafilmStandard caps may degrade from trace HCl emission. Teflon resists corrosion.
Desiccant Drierite/Silica Gel in secondary containmentActs as a sacrificial moisture scavenger.

Critical Handling Step: Always allow the bottle to warm to room temperature in a desiccator before opening. Opening a cold bottle in humid lab air causes immediate condensation inside the vessel, triggering rapid hydrolysis.

Module 2: Troubleshooting Degradation

"Is my reagent still good?" Use this diagnostic table to assess the quality of your material before committing it to a reaction.

SymptomDiagnosisActionable Solution
White Fumes upon openingHydrolysis (Advanced) . The fumes are HCl gas released as the chloride reacts with moisture.Discard. The material is significantly compromised and acidic.
Viscosity Increase (Syrup-like)Oligomerization . The molecules are reacting with each other (Friedel-Crafts).[1]Discard. Purification is difficult as the boiling points of oligomers overlap.
Color Change (Yellow

Orange)
Trace Oxidation/Degradation . Common in older batches.Usable with Purification. If liquid is still mobile, perform a rapid filtration through a short plug of basic alumina/silica.
Precipitate (White Solid)Hydrolysis Product . The solid is likely the corresponding benzyl alcohol.Purify. Filter the liquid to remove the solid alcohol; check NMR of filtrate.

Module 3: Mechanistic Insight (The "Why")

To troubleshoot effectively, you must visualize the enemy. The diagram below illustrates how the electron-donating methoxy and methyl groups stabilize the carbocation intermediate, facilitating both water attack (Hydrolysis) and self-attack (Polymerization).

DegradationPathways Start 1-(Chloromethyl)- 3-methoxy-5-methylbenzene Carbocation Stabilized Benzylic Carbocation Start->Carbocation Cl- Departure (Facilitated by -OCH3) Alcohol Benzyl Alcohol (Solid Precipitate) + HCl Carbocation->Alcohol Path A: Hydrolysis Polymer Polybenzyl Oligomers (Viscous Oil) Carbocation->Polymer Path B: Friedel-Crafts Moisture H2O (Moisture) Moisture->Alcohol Self Self-Reaction (Intermolecular) Self->Polymer

Figure 1: Degradation Pathways. The electron-rich ring stabilizes the carbocation, making it a "hot" electrophile ready to react with moisture (Path A) or another molecule of itself (Path B).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I distill this compound to purify it? A: Proceed with extreme caution. Because benzylic chlorides are thermally unstable, distillation at atmospheric pressure will likely cause polymerization or explosion.

  • Correct Protocol: Use high vacuum (<1 mmHg) and keep the bath temperature as low as possible. If the material is already viscous (polymerized), do not attempt distillation; the residue may overheat and decompose violently.

Q2: I see a new spot on my TLC plate at the baseline. What is it? A: That is likely the benzyl alcohol (hydrolysis product).

  • Verification: The alcohol is much more polar than the chloride. It will stick to the baseline in non-polar solvents (e.g., Hexanes/EtOAc 9:1). The chloride should have an Rf ~0.6-0.8 in this system.

Q3: Can I store this as a solution to improve stability? A: Yes, this is a recommended strategy.

  • Protocol: Dissolve the chloride in anhydrous Dichloromethane (DCM) or Toluene . Dilution reduces the rate of intermolecular polymerization (Second-order kinetics: Rate

    
     [Concentration]²). Store the solution over activated 4Å molecular sieves at 4°C.
    

Q4: Why does the bottle build up pressure? A: This is due to HCl gas generation . As trace moisture hydrolyzes the chloride, HCl is released.

  • Safety Note: Always open older bottles in a fume hood. If the cap is stuck, do not force it; the threads may be corroded.

Module 5: Emergency Purification Protocol

If your material is yellow but not viscous, use this "Flash Filtration" method to remove acidic impurities and trace alcohol before use.

  • Prepare: A small glass fritted funnel with a 2 cm layer of dry silica gel or basic alumina .

  • Solvent: Use anhydrous Hexanes or Toluene (do not use ether or alcohols).

  • Elute: Dissolve your compound in minimal solvent and pass it quickly through the plug using vacuum.

  • Concentrate: Evaporate the solvent on a rotavap at <30°C . High heat during evaporation can re-trigger degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13980146, 1-(Chloromethyl)-3-(methoxymethyl)benzene. Retrieved from [Link]

    • Note: Provides physical property data and GHS hazard classifications for structurally similar methoxy-benzyl chlorides.
  • Note: Source for specific storage temperature (2-8°C) and moisture sensitivity alerts.
  • Anslyn, E. V., & Dougherty, D. A. (2006).Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Technical Support Center: Catalyst Selection for the Synthesis of 1-(Chloromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth guidance on catalyst selection and troubleshooting for the synthesis of 1-(chloromethyl)-3-methoxy-5-methylbenzene via the Blanc chloromethylation of 3,5-dimethylanisole. Our approach is to empower you with the causal understanding behind experimental choices, ensuring both success and safety in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(chloromethyl)-3-methoxy-5-methylbenzene?

A1: The most prevalent and industrially significant method is the Blanc chloromethylation of 3,5-dimethylanisole.[1][2] This reaction is a type of electrophilic aromatic substitution where the aromatic ring is reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst.[3][4] The primary function of the catalyst is to activate the formaldehyde, rendering it sufficiently electrophilic to be attacked by the electron-rich aromatic ring of the 3,5-dimethylanisole.[5]

Q2: How do the methoxy and methyl groups on the aromatic ring of 3,5-dimethylanisole influence the chloromethylation reaction?

A2: Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and thus activate the aromatic ring towards electrophilic substitution. The methoxy group is a particularly strong activating group.[6] This high degree of activation facilitates the reaction, sometimes to the extent that harsh catalysts or high temperatures are not only unnecessary but can be detrimental, leading to the formation of byproducts.[6] The directing effects of these groups are also crucial for regioselectivity, which is a significant challenge in this synthesis.

Q3: What are the primary side reactions to be aware of during this synthesis?

A3: There are two major side reactions of concern:

  • Diarylmethane Formation: The product, 1-(chloromethyl)-3-methoxy-5-methylbenzene, is a reactive benzyl chloride. Under the reaction conditions, it can act as an electrophile and react with another molecule of the starting material (3,5-dimethylanisole) in a Friedel-Crafts alkylation-type reaction. This results in the formation of a diarylmethane byproduct, which reduces the yield of the desired product and complicates purification.[6] Higher temperatures and highly active catalysts are known to promote this side reaction.[6]

  • Bis(chloromethyl) Ether (BCME) Formation: This is a significant safety concern. BCME is a highly carcinogenic byproduct that can form in situ from formaldehyde and hydrogen chloride.[4][5] It is imperative that all manipulations are performed in a well-ventilated fume hood with appropriate personal protective equipment.

Catalyst Selection and Optimization

The choice of catalyst is critical in balancing reactivity with the minimization of side reactions, particularly for an activated substrate like 3,5-dimethylanisole.

Catalyst Recommendations
CatalystActivityRecommended Use For 3,5-DimethylanisoleRationale
Zinc Chloride (ZnCl₂) Moderate to HighUse with caution; optimization required.The most common catalyst for Blanc chloromethylation.[6][7] However, its activity might be too high for this activated substrate, potentially leading to increased diarylmethane formation.
Aluminum Chloride (AlCl₃) HighNot generally recommended.A very strong Lewis acid that is known to strongly promote diarylmethane formation.[6]
Tin(IV) Chloride (SnCl₄) ModerateA potential alternative to ZnCl₂.Another common Lewis acid catalyst for this type of reaction.[6][8]
Titanium(IV) Chloride (TiCl₄) MildRecommended for initial trials. Studies on the closely related anisole have shown that milder catalysts like TiCl₄ can provide a good balance of reactivity while minimizing diarylmethane formation.[6]
No Catalyst LowPotentially viable.Due to the high activation of the ring by the methoxy group, the reaction may proceed without a Lewis acid catalyst, albeit at a slower rate.[6] This could be an effective strategy to maximize selectivity.
Experimental Workflow for Catalyst Screening

To determine the optimal catalyst for your specific conditions, a systematic screening process is recommended.

G cluster_prep Preparation cluster_catalyst Catalyst Addition cluster_reaction Reaction cluster_analysis Analysis Prep Prepare separate reaction vessels with 3,5-dimethylanisole, paraformaldehyde, and solvent. Cat_ZnCl2 Add ZnCl₂ Prep->Cat_ZnCl2 Parallel Setup Cat_TiCl4 Add TiCl₄ Prep->Cat_TiCl4 Parallel Setup Cat_None No Catalyst Prep->Cat_None Parallel Setup Reaction_Conditions Saturate with HCl gas at controlled temperature (e.g., 0-5°C). Monitor reaction progress by TLC or GC. Cat_ZnCl2->Reaction_Conditions Cat_TiCl4->Reaction_Conditions Cat_None->Reaction_Conditions Analysis Quench reaction, work-up, and analyze crude product by ¹H NMR and GC-MS to determine yield and byproduct ratio. Reaction_Conditions->Analysis

Caption: Catalyst screening workflow for optimizing the chloromethylation of 3,5-dimethylanisole.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low to no conversion 1. Insufficient HCl saturation.2. Low reaction temperature.3. Inactive or no catalyst (if one is required).1. Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture.2. Gradually increase the reaction temperature, but not exceeding 25°C to avoid side reactions.3. If using a no-catalyst approach, consider adding a mild Lewis acid like TiCl₄.
High formation of diarylmethane byproduct 1. Catalyst is too active (e.g., AlCl₃, ZnCl₂).2. High reaction temperature.3. High concentration of the chloromethylated product.1. Switch to a milder catalyst (e.g., TiCl₄) or attempt the reaction without a catalyst.[6]2. Maintain a low reaction temperature (0-10°C).3. Consider stopping the reaction at a lower conversion to minimize the reaction between the product and starting material.
Formation of multiple unidentified products 1. Presence of water in the reaction mixture.2. Reaction temperature too high, leading to polymerization or other side reactions.1. Ensure all reagents and glassware are anhydrous. Use dry HCl gas.2. Implement strict temperature control using an ice bath.
Poor regioselectivity The electronic and steric effects of the methoxy and methyl groups can lead to substitution at other positions on the ring.1. Catalyst choice can influence regioselectivity. Screen different mild Lewis acids.2. Lowering the reaction temperature may improve selectivity.

Detailed Experimental Protocol (Example)

This protocol is a general guideline based on the chloromethylation of activated aromatic compounds and should be optimized for your specific laboratory conditions.

Safety Precautions: This reaction should only be conducted in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Be aware of the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether.

Materials:

  • 3,5-Dimethylanisole

  • Paraformaldehyde

  • Titanium(IV) chloride (TiCl₄)

  • Concentrated Hydrochloric Acid (for generating HCl gas)

  • Anhydrous Dichloromethane (or other suitable solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube connected to an HCl gas generator, and a drying tube.

  • In the flask, dissolve 3,5-dimethylanisole (1 equivalent) and paraformaldehyde (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add TiCl₄ (0.1-0.5 equivalents) to the stirred mixture.

  • Begin bubbling a slow, steady stream of dry HCl gas through the reaction mixture while maintaining the temperature at 0-5°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction has reached the desired conversion, stop the flow of HCl gas.

  • Carefully pour the reaction mixture into ice water to quench the reaction.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

G Start Start Setup Reaction Setup (Flask, Stirrer, Gas Inlet) Start->Setup Reagents Add 3,5-Dimethylanisole, Paraformaldehyde, Solvent Setup->Reagents Cool Cool to 0°C Reagents->Cool Catalyst Add TiCl₄ Cool->Catalyst HCl Bubble HCl Gas (0-5°C) Catalyst->HCl Monitor Monitor by TLC/GC HCl->Monitor Quench Quench with Ice Water Monitor->Quench Reaction Complete Workup Wash with H₂O, NaHCO₃, Brine Quench->Workup Dry Dry over MgSO₄ Workup->Dry Purify Purify (Distillation/Chromatography) Dry->Purify End End Product Purify->End

Caption: Step-by-step experimental workflow for the synthesis of 1-(chloromethyl)-3-methoxy-5-methylbenzene.

References

  • Eglington, M. (1992). New studies in aromatic chloromethylation. Masters thesis, Durham University. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. CN113511960A.
  • Google Patents. (n.d.). Chloromethylation process. US4501903A.
  • Google Patents. (n.d.). Process for the chloromethylation of aromatic compounds of high molecular weight. US3297648A.
  • Google Patents. (n.d.). Chloromethylation process. US3723548A.
  • ResearchGate. (2025, August 7). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). Chloromethylation. US3213148A.
  • Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be... Retrieved February 18, 2026, from [Link]

  • Durham University. (2012, December 18). New studies in aromatic chloromethylation. Durham e-Theses. Retrieved February 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). METHYLTHIOMETHYL P-TOLYL SULFONE. Retrieved February 18, 2026, from [Link]

  • Sourav Sir's Classes. (2019, December 21). BLANC CHLOROFORMETHYLATION NAME REACTION ORGANIC CHEMISTRY [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. Retrieved February 18, 2026, from [Link]

  • Cambridge University Press. (n.d.). Blanc Chloromethylation Reaction. Retrieved February 18, 2026, from [Link]

  • MDPI. (2024, June 26). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Blanc chloromethylation. Retrieved February 18, 2026, from [Link]

  • European Patent Office. (2022, June 8). PROCESS FOR THE CHLORINATION AT THE ALPHA-H POSITION OF ALKYLARENES VARIOUSLY SUBSTITUTED ON THE AROMATIC RING. EP4008701A1. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Blanc Reaction. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). Process for the chloromethylation of aromatic hydrocarbons. US3311602A.
  • PubMed. (1997, May 2). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. Retrieved February 18, 2026, from [Link]

Sources

effect of temperature on 1-(Chloromethyl)-3-methoxy-5-methylbenzene stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Chloromethyl)-3-methoxy-5-methylbenzene

  • Product Alias: 3-Methoxy-5-methylbenzyl chloride (MMBC)

  • Chemical Family: Activated Benzyl Halides[1]

  • Urgency Level: High (Thermal & Moisture Sensitive)[1]

Part 1: The Core Directive – Technical Analysis

Executive Summary for Researchers: 1-(Chloromethyl)-3-methoxy-5-methylbenzene is not a standard shelf-stable reagent. It is an activated benzyl chloride . The presence of electron-donating groups (EDGs)—specifically the methoxy group at position 3 and the methyl group at position 5—significantly stabilizes the benzylic carbocation intermediate.[1]

While this makes the compound a potent electrophile for your synthesis, it also lowers the activation energy for autocatalytic decomposition . Unlike unsubstituted benzyl chloride, MMBC can degrade rapidly at room temperature, releasing hydrogen chloride (HCl) gas and forming insoluble polymers.

The Golden Rule: Treat this compound as a "Cold Chain" reagent. Exposure to temperatures above 25°C for >4 hours significantly compromises purity.

Part 2: Thermal Degradation & Stability Mechanisms

The Instability Triad

The stability of MMBC is governed by three competing factors:

  • Temperature: Increases the rate of C-Cl bond heterolysis.

  • Moisture: Nucleophilic attack by water leads to hydrolysis (irreversible).

  • Lewis Acid Impurities: Trace metals (Fe, Al) from spatulas or needles catalyze violent Friedel-Crafts polymerization.

Degradation Pathways (Visualized)

degradation_pathway MMBC Intact MMBC (Liquid/Solid) Carbocation Benzylic Carbocation (Highly Reactive) MMBC->Carbocation Heat (>25°C) or Polar Solvent Alcohol Hydrolysis Product (3-Methoxy-5-methylbenzyl alcohol) Carbocation->Alcohol + H2O (Moisture) Polymer Polybenzyl Polymer (Insoluble Pink/Brown Solid) Carbocation->Polymer + Intact MMBC (Self-Alkylation) HCl HCl Gas (Fumes/Pressure) Carbocation->HCl Byproduct

Figure 1: Thermal and moisture-induced degradation pathways of MMBC.[1] Note that polymerization is autocatalytic as the released HCl can further catalyze the reaction.

Part 3: Storage & Handling Protocols

Temperature vs. Stability Matrix
Temperature ZoneEstimated StabilityPhysical ConsequenceAction Required
-20°C (Freezer) > 12 MonthsSolid/Viscous LiquidRecommended Storage. Store under Argon/Nitrogen.
2°C to 8°C (Fridge) 1 - 3 MonthsLiquidAcceptable for active use.[1] Check purity monthly.
20°C to 25°C (Bench) < 48 HoursColor shift (Yellow

Pink)
Critical Risk. Use immediately or discard.
> 40°C (Heat) Minutes to HoursRapid polymerization/FumingDANGER. Potential vial rupture due to HCl pressure.
Handling "Do's and Don'ts"
  • DO allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation.

  • DO NOT use metal spatulas or needles if possible (use glass or Teflon). Trace iron is a catalyst for polymerization.

  • DO NOT store in a vial with a corroded septum. HCl gas degrades standard rubber septa; use Teflon-lined caps.[1]

Part 4: Troubleshooting Guide (FAQ)

Q1: The liquid has turned from colorless to a light pink or brown. Is it still usable?

  • Diagnosis: This indicates the onset of polymerization or oxidation. The color comes from conjugated polybenzyl species.

  • Solution: Check purity via H-NMR (see Protocol A). If the impurity is <5%, you may use it, but expect lower yields. If >10% or if there is visible precipitate, redistill (vacuum) or discard.

  • Warning: Do not inject a colored sample into a GC-MS; the polymer residues will foul the liner and column.[1]

Q2: I hear a "pop" or hiss when I open the storage vial.

  • Diagnosis: Pressure buildup caused by Hydrogen Chloride (HCl) gas generation. This confirms that moisture has entered the vial and hydrolysis is occurring.

  • Action: Vent the vial in a fume hood immediately. The reagent is likely compromised (acidic). Neutralize with a weak base during workup.

Q3: Can I dry this compound if it gets wet?

  • Answer: No. You cannot dry it with standard desiccants (MgSO4/CaCl2) effectively because the hydrolysis reaction generates HCl, which further catalyzes degradation.

  • Protocol: If the compound is wet, it must be used immediately in a biphasic reaction or discarded.

Q4: My yield is low, and I see a "tar" in the flask.

  • Cause: You likely heated the reaction too fast. The MMBC polymerized with itself before reacting with your nucleophile.

  • Fix: Add the MMBC dropwise at 0°C to your nucleophile solution. Do not mix all reagents at room temperature at once.

Part 5: Experimental Protocols

Protocol A: Non-Destructive Purity Check (H-NMR)

Why not GC? Gas Chromatography requires heating the sample to 200°C+, which can cause MMBC to degrade inside the machine, giving false impurity peaks. NMR is performed at room temperature.

  • Solvent: Use CDCl3 (Chloroform-d) neutralized with basic alumina (to remove acidity).[1]

  • Key Signals to Watch:

    • 
       4.5-4.6 ppm (s, 2H):  Characteristic benzylic 
      
      
      
      peak (Target).
    • 
       4.6-4.7 ppm (s, 2H):  Benzylic 
      
      
      
      peak (Hydrolysis impurity).
    • 
       3.8 ppm (s, 3H):  Methoxy group (Reference).
      
  • Calculation: Integrate the

    
     peak vs. the 
    
    
    
    peak to determine molar purity.
Protocol B: Emergency Quenching (Spill or Waste)

Since MMBC is a lachrymator (tear gas agent), spills must be handled carefully.[1]

  • Evacuate: Clear the area if fumes are present.

  • PPE: Wear double nitrile gloves, goggles, and a respirator.

  • Quench Solution: Prepare a mixture of 50% Ethanol / 50% Aqueous Ammonium Hydroxide .

  • Action: Pour the quench solution over the spill. The ammonia reacts rapidly to form the benzyl amine (non-volatile) and neutralizes the HCl.

  • Clean: Absorb with vermiculite after 15 minutes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13980146, 1-(Chloromethyl)-3-(methoxymethyl)benzene (Analogous Reactivity).[1] Retrieved from [Link]

  • NIST Chemistry WebBook. Benzyl chloride, gas phase thermochemistry and stability data. Retrieved from [Link][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

Sources

Validation & Comparative

Analytical Guide: Mass Spectrometry Characterization of 1-(Chloromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometric behavior of 1-(Chloromethyl)-3-methoxy-5-methylbenzene (also known as 3-Methoxy-5-methylbenzyl chloride). Targeted at analytical chemists and process development scientists, this document compares ionization techniques, elucidates fragmentation mechanisms, and establishes protocols for distinguishing this specific isomer from structural analogs.

Key Insight: As a tri-substituted benzyl chloride with meta positioning (1,3,5), this molecule lacks the "ortho effects" common in its isomers. Its mass spectrum is dominated by a predictable benzyl cleavage, making GC-MS (EI) the superior analytical choice over LC-MS for structural confirmation.

Part 1: Chemical Profile & Theoretical MS Signature

Before interpreting spectra, the theoretical mass envelope must be defined to validate experimental data.

PropertySpecificationMS Implication
Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Monoisotopic Mass: 170.05 Da
Structure Benzene ring with -CH

Cl, -OCH

, -CH

at 1, 3, 5 positions.[1]
Fragmentation: Driven by weak C-Cl bond energy (approx. 81 kcal/mol).
Isotopes Chlorine (

/

)
M+ Cluster: Distinct 3:1 ratio at m/z 170 and 172.
Reactivity Electrophilic Benzyl ChlorideProne to hydrolysis; samples must be prepared in anhydrous non-protic solvents (e.g., DCM, Hexane).

Part 2: Comparative Analysis of Ionization Techniques

The choice of ionization method critically impacts sensitivity and structural information.

Comparison: GC-MS (EI) vs. LC-MS (ESI/APCI)
FeatureGC-MS (Electron Impact) LC-MS (ESI / APCI)
Suitability Recommended (Gold Standard) Alternative (Limited)
Ionization Hard Ionization (70 eV). Generates rich structural fragments.Soft Ionization. Often fails to ionize neutral benzyl chlorides efficiently without derivatization.
Sensitivity High for non-polar volatiles.Low. The molecule lacks basic/acidic sites for protonation/deprotonation.
Data Type Structural Fingerprint (Library matchable).Molecular Ion only (often as adducts

,

).
Risk Thermal degradation is minimal if injector temp < 200°C.Hydrolysis risk in aqueous mobile phases (converts to benzyl alcohol).

Expert Verdict: Use GC-MS for identification and purity profiling. Use LC-MS only if analyzing the molecule in a biological matrix or if it has already degraded into the corresponding alcohol/acid.

Part 3: GC-MS Fragmentation Pathway (Mechanism)

The Electron Impact (EI) spectrum of 1-(Chloromethyl)-3-methoxy-5-methylbenzene is characterized by a specific decay chain initiated by the loss of chlorine.

The Molecular Ion Cluster (m/z 170/172)
  • Observation: A distinct doublet separated by 2 amu.

  • Intensity: Moderate. The radical cation

    
     is stable enough to be observed but rapidly fragments.
    
  • Diagnostic: The height ratio of m/z 170 to 172 is approximately 3:1 , confirming the presence of one Chlorine atom.

The Base Peak: Benzyl Cleavage (m/z 135)
  • Mechanism: Homolytic cleavage of the C-Cl bond.

  • Transition:

    
    
    
  • Result: Formation of the 3-methoxy-5-methylbenzyl cation (m/z 135).

  • Stability: This ion rearranges to a resonance-stabilized tropylium-like structure (methoxymethyltropylium). This is invariably the Base Peak (100% abundance) .

Secondary Fragmentation (m/z 105 & 77/79)
  • m/z 135

    
     105:  Loss of Formaldehyde (
    
    
    
    , 30 Da). This is characteristic of methoxy-substituted benzyl cations. The methoxy group participates in a rearrangement to expel neutral formaldehyde.
  • m/z 105

    
     77/79:  Disruption of the aromatic ring, typical of benzene derivatives.
    
Visualizing the Fragmentation Pathway

Fragmentation M Molecular Ion [C9H11ClO]+. m/z 170/172 (3:1) Base Base Peak [C9H11O]+ (Benzyl Cation) m/z 135 M->Base - Cl radical (35/37) Frag1 Fragment [C8H9]+ m/z 105 Base->Frag1 - CH2O (30 Da) (Formaldehyde loss) Frag2 Aromatic Ring [C6H5]+ m/z 77 Frag1->Frag2 - C2H4 / Ring Break

Caption: Fragmentation pathway of 1-(Chloromethyl)-3-methoxy-5-methylbenzene under 70 eV Electron Impact.

Part 4: Differentiation from Isomers (The "Ortho Effect")

A critical challenge is distinguishing the target (1,3,5-substitution) from isomers like 1-(chloromethyl)-2-methoxy-5-methylbenzene (1,2,5-substitution).

FeatureTarget: 1,3,5-Isomer (Meta) Alternative: 1,2,5-Isomer (Ortho)
Spatial Arrangement Substituents are separated (

). No direct interaction.
Methoxy and Chloromethyl are adjacent (

).
Ortho Effect Absent. Fragmentation follows standard benzyl cleavage (Loss of Cl).Present. Likely elimination of

(Methanol) or

via a cyclic transition state between the adjacent groups.
Spectral Result Clean m/z 135 peak.Additional peaks at

or

may appear; different ratio of m/z 135 vs 105.

Conclusion: If your spectrum shows a significant peak corresponding to the loss of methanol (


, m/z 138), you likely have the ortho impurity, not the target meta compound.

Part 5: Validated Experimental Protocol

Method: GC-MS Identification

Objective: Confirm identity and purity of 1-(Chloromethyl)-3-methoxy-5-methylbenzene.

1. Sample Preparation:

  • Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade). Avoid Methanol (reacts to form methyl ether).

  • Concentration: 100 µg/mL (100 ppm).

  • Vial: Amber glass (light sensitive).

2. Instrument Parameters (Agilent 7890/5977 or equivalent):

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • End: 280°C (Hold 3 min).

  • MS Source: EI Mode (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: m/z 40 – 350.

3. Data Validation Criteria:

  • Retention Time: Expect elution between simple benzyl chloride and heavier dimethyl-benzyl chlorides.

  • Spectral Match:

    • Base peak must be m/z 135.

    • m/z 170/172 ratio must be ~3:1.

    • Absence of m/z 138 (indicates no ortho-isomer).

Workflow Diagram

Workflow Sample Solid Sample (White/Pale Solid) Prep Dissolve in DCM (Avoid Alcohols) Sample->Prep GC GC Separation DB-5ms Column Prep->GC MS MS Detection (EI) Scan m/z 40-350 GC->MS Analysis Data Analysis Check m/z 170/172 & 135 MS->Analysis

Caption: Recommended analytical workflow for purity assessment.

References

  • NIST Chemistry WebBook. Benzene, 1-(chloromethyl)-3-methoxy- (Mass Spectrum). National Institute of Standards and Technology. Available at: [Link](Note: Reference for the 3-methoxybenzyl chloride analog used for fragmentation derivation).

  • PubChem. 1-(Chloromethyl)-3-methoxybenzene (Compound Summary). National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for benzyl cleavage and ortho-effect mechanisms).

Sources

comparing reactivity of 1-(Chloromethyl)-3-methoxy-5-methylbenzene with benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Meta" Trap: While methoxy and methyl groups are traditionally classified as electron-donating groups (EDGs), their specific placement at the meta positions (3 and 5) in 1-(chloromethyl)-3-methoxy-5-methylbenzene (hereafter Substrate A ) fundamentally alters its reactivity profile compared to Benzyl Chloride (hereafter Substrate B ).

Contrary to the hyper-reactive 4-methoxybenzyl chloride (which solvolyzes


 times faster than benzyl chloride), Substrate A is less reactive than benzyl chloride in 

pathways.
This guide details the mechanistic causality, provides quantitative estimates based on Hammett Linear Free Energy Relationships (LFER), and outlines experimental protocols for validation.

Chemical Identity & Electronic Parameters[1][2][3]

To understand the reactivity difference, we must quantify the electronic influence of the substituents using Hammett substituent constants (


).
FeatureSubstrate A (Target)Substrate B (Reference)
IUPAC Name 1-(Chloromethyl)-3-methoxy-5-methylbenzene(Chloromethyl)benzene
Structure Benzene ring with

(1),

(3),

(5)
Benzene ring with

Key Substituents 3-Methoxy (Meta), 5-Methyl (Meta)None (Hydrogen)
Net Electronic Effect Electron Withdrawing (Inductive Dominant) Neutral
The Hammett Calculation

The reactivity difference is predicted by the Hammett equation:


.[1]
  • 
     (Methoxy): 
    
    
    
    (Inductive withdrawal dominates; resonance is decoupled).
  • 
     (Methyl): 
    
    
    
    (Weak donation).
  • 
     (Substrate A): 
    
    
    
    .

Interpretation: A positive


 value indicates that Substrate A is electronically deactivated relative to Benzyl Chloride (

).

Mechanistic Performance Comparison

Pathway A: Solvolysis (Carbocation Formation)

In


 reactions, the rate-determining step is the formation of the benzylic carbocation.[2]
  • Benzyl Chloride: Forms a standard benzyl cation stabilized by resonance.

  • Substrate A: The meta-methoxy group cannot donate electrons via resonance to the cationic center (no direct conjugation). Instead, its electronegative oxygen atom exerts an inductive pull (

    
    ), destabilizing the carbocation. The weak donation from the meta-methyl group is insufficient to counteract this.
    

Result: Substrate A solvolyzes slower than Benzyl Chloride.

Pathway B: Nucleophilic Substitution

In


 reactions, the transition state involves nucleophilic attack on the backside of the C-Cl bond.
  • Electronic Effect: Electron-withdrawing groups generally accelerate

    
     reactions by increasing the electrophilicity of the benzylic carbon (making it more susceptible to attack), provided the transition state is "tight" (bond formation is advanced).
    
  • Steric Effect: Both substituents are in meta positions, leaving the benzylic carbon sterically unhindered.

Result: Substrate A shows comparable or slightly faster reactivity than Benzyl Chloride in pure


 conditions with strong nucleophiles (e.g., Azide, Thiolate).
Visualization: Reaction Coordinate Diagram

The following diagram illustrates the energy landscape difference for the


 pathway.

ReactionCoordinate Fig 1: SN1 Activation Energy Comparison. Substrate A requires more energy to ionize due to meta-OMe withdrawal. Start Reactants TS_B TS (Benzyl Cl) Lower Ea Start->TS_B Fast TS_A TS (Substrate A) Higher Ea (Inductive Destabilization) Start->TS_A Slow Inter_B Cation B (Stable) TS_B->Inter_B Inter_A Cation A (Destabilized) TS_A->Inter_A

Experimental Data & Predicted Rates

Based on established solvolysis rates of meta-substituted benzyl chlorides in 50% Ethanol/Water at 25°C, we can project the performance of Substrate A.

Reaction TypeSolvent/NucleophileRelative Rate (

)
Observation

Solvolysis
50% EtOH /

0.85 - 0.95 (vs Benzyl Cl = 1.0)Slower.[3][4] The inductive withdrawal of OMe outweighs the weak donation of Me.

Substitution
Acetone / NaI (Finkelstein)1.1 - 1.2 Slightly Faster. Increased electrophilicity aids nucleophilic attack.
Friedel-Crafts Benzene /

Slower Initiation The Lewis Acid complex formation is slightly less favorable due to ring deactivation.

Critical Note for Process Chemists: If you are substituting a para-methoxybenzyl chloride with Substrate A in a synthetic route, expect a massive drop in reactivity (orders of magnitude). Adjust reaction times and temperatures accordingly.

Validated Experimental Protocols

To verify these reactivity differences in your specific matrix, use the following self-validating protocols.

Protocol A: Competitive Solvolysis (Conductometry)

This method measures the rate of HCl generation as the chloride hydrolyzes.

Materials:

  • Conductivity meter with dip probe.

  • Thermostated water bath (25.0 °C).

  • Solvent: 80:20 Acetone:Water (v/v).

Workflow:

  • Baseline: Equilibrate 50 mL of solvent in the cell at 25°C. Record baseline conductivity (

    
    ).
    
  • Initiation: Inject 0.1 mmol of Substrate B (Benzyl Chloride). Start timer (

    
    ).
    
  • Data Logging: Record conductivity (

    
    ) every 30 seconds for 30 minutes.
    
  • Infinity Point: Heat sample to 50°C for 1 hour to force completion, cool to 25°C, record

    
    .
    
  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .
  • Comparison: Repeat steps 1-5 with Substrate A.

Success Criteria:

  • Linearity (

    
    ) confirms first-order kinetics (
    
    
    
    ).
  • Substrate A should show a shallower slope (lower

    
    ) than Substrate B.
    
Protocol B: Competitive Nucleophilic Substitution (NMR)

Use this to determine relative reactivity with a specific nucleophile (e.g., Azide).

Workflow:

  • Dissolve 1.0 eq of Substrate A and 1.0 eq of Substrate B in

    
     (Deuterated Acetonitrile).
    
  • Add 1.0 eq of Internal Standard (e.g., 1,3,5-trimethoxybenzene—inert to reaction).

  • Add 0.5 eq of Sodium Azide (

    
    ). Limiting the nucleophile forces competition.
    
  • Shake at Room Temperature for 1 hour.

  • Analyze via

    
     NMR. Integrate the benzylic methylene protons (
    
    
    
    ).
    • Substrate A

      
      : ~4.55 ppm.[5][3]
      
    • Substrate B

      
      : ~4.60 ppm.[5]
      
    • Product Azides will shift upfield (~4.3 ppm).

  • Ratio Calculation: The ratio of product formation correlates directly to the ratio of rate constants (

    
    ).
    
Experimental Workflow Diagram

ExperimentalWorkflow Fig 2: Competitive NMR Assay Workflow Step1 Prepare Competition Mixture (1 eq Substrate A + 1 eq Substrate B) Step2 Add Limiting Nucleophile (0.5 eq NaN3) Step1->Step2 Step3 Reaction Period (1 hr @ 25°C) Step2->Step3 Step4 Quench & Analyze (1H NMR) Step3->Step4 Decision Compare Conversion Rates Step4->Decision

Safety & Stability

  • Lachrymator Hazard: Like benzyl chloride, Substrate A is a potent lachrymator. Handle only in a functioning fume hood.

  • Storage: Substrate A is prone to slow hydrolysis if exposed to moisture, releasing HCl gas. Store over activated molecular sieves or anhydrous

    
     at 4°C.
    
  • Flash Point: Both compounds have flash points >60°C but are combustible.

References

  • Hammett, L. P. (1937).[6] The Effect of Structure upon the Reactions of Organic Compounds.[7][8][9] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (See Chapter 5 for Solvolysis of Benzyl Chlorides). Link

  • Bentley, T. W., & Llewellyn, G. (1990). Yx Scales of Solvent Ionizing Power. Progress in Physical Organic Chemistry, 17, 121–158. (Provides context for solvent selection in solvolysis protocols). Link

Sources

1-(Chloromethyl)-3-methoxy-5-methylbenzene vs other substituted benzyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Performance & Application in Complex Synthesis

Executive Summary: The "Goldilocks" Benzyl Halide

In the landscape of substituted benzyl halides, 1-(Chloromethyl)-3-methoxy-5-methylbenzene (hereafter referred to as 3M5M-BnCl ) occupies a unique "Goldilocks" zone of reactivity. Unlike para-methoxybenzyl chloride (PMB-Cl), which is highly labile and prone to solvolysis, and unlike electron-deficient benzyl halides (e.g., 4-nitrobenzyl chloride) that are sluggish in


 pathways, 3M5M-BnCl offers a balance of stability and reactivity.

This guide analyzes 3M5M-BnCl not merely as a reagent, but as a critical scaffold for introducing the orcinol (3,5-dihydroxytoluene) motif—a structural backbone essential in the synthesis of cannabinoids, resorcinol-based natural products, and polyketide mimetics.

Chemical Profile & Reactivity Analysis

To understand how 3M5M-BnCl performs, we must deconstruct its electronic signature using Hammett substituent constants. The reactivity of the benzylic carbon is dictated by the substituents at the 3 (meta) and 5 (meta) positions.

The "Meta-Effect" Paradox

Unlike para-substituents, which communicate with the benzylic center via direct resonance, meta-substituents influence reactivity primarily through induction (


) and field effects.
  • 3-Methoxy Group (

    
    ):  While strongly electron-donating at the para position (
    
    
    
    ), the methoxy group is electron-withdrawing at the meta position due to the inductive effect of the electronegative oxygen.
  • 5-Methyl Group (

    
    ):  Weakly electron-donating.
    

Net Result: The benzylic center in 3M5M-BnCl is electronically comparable to unsubstituted benzyl chloride but lacks the resonance stabilization that makes PMB-Cl so reactive (and unstable).

Comparative Reactivity Matrix

The following table contrasts 3M5M-BnCl with common alternatives, highlighting why it requires specific handling conditions.

Feature3M5M-BnCl (Topic)PMB-Cl (4-Methoxy)Benzyl Chloride (Unsub.)3,5-Dimethylbenzyl Cl
Electronic Character Slightly Deactivated / NeutralHighly Activated (Resonance)NeutralWeakly Activated
Dominant Mechanism

(Primary)

(Solvolysis prone)
Mixed

/

Mixed

/

Hydrolysis Stability High (Stable in moist air)Low (Rapid hydrolysis)ModerateModerate/High
Acid Sensitivity Low (Requires strong acid to cleave)High (Cleaves with TFA/DDQ)Very LowLow
Primary Application Scaffold Introduction (Orcinol core)Protecting Group (PMB)General BenzylationScaffold Introduction

Key Insight: Do not treat 3M5M-BnCl like PMB-Cl. It will not ionize spontaneously in polar protic solvents. You must drive reactions using strong nucleophiles (


) or Lewis Acid catalysis (Friedel-Crafts).

Mechanistic Visualization

The diagram below illustrates the divergent reactivity pathways. While PMB-Cl funnels through a stable carbocation, 3M5M-BnCl resists ionization, necessitating a direct nucleophilic attack.

ReactivityLandscape cluster_legend Pathway Legend PMB 4-Methoxybenzyl Cl (PMB-Cl) Cation Stable Carbocation (Resonance Stabilized) PMB->Cation Rapid Ionization (Low Barrier) Topic 3-Methoxy-5-methylbenzyl Cl (3M5M-BnCl) Topic->Cation High Energy Barrier (No Resonance Support) Transition SN2 Transition State (Sterically Accessible) Topic->Transition Direct Attack (Requires Strong Nuc) Product_SN1 Solvolysis / Friedel-Crafts (Fast) Cation->Product_SN1 Nucleophile Capture Product_SN2 Alkylated Product (Controlled) Transition->Product_SN2 Inversion key1 Red Path: SN1 (Unstable) key2 Blue Path: SN2 (Stable/Controlled)

Figure 1: Mechanistic divergence between para-substituted (PMB) and meta-substituted (3M5M) benzyl halides.

Experimental Protocols

Protocol A: Synthesis of 3M5M-BnCl (High Purity)

Rationale: Direct chloromethylation of 3-methylanisole often yields regioisomeric mixtures (2- vs 4- vs 6-position). The most reliable route is the conversion of the corresponding benzyl alcohol.

Reagents:

  • 3-Methoxy-5-methylbenzyl alcohol (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Solvent, anhydrous)

  • DMF (Catalytic, 1-2 drops)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g of alcohol in 100 mL anhydrous DCM under

    
     atmosphere. Cool to 0°C.[1]
    
  • Activation: Add catalytic DMF (activates

    
     via Vilsmeier-Haack type intermediate).
    
  • Chlorination: Add

    
     dropwise over 30 minutes. Caution: HCl gas evolution.
    
  • Reaction: Allow to warm to Room Temperature (23°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Quench carefully with sat.

    
     (aq). Separate organic layer, wash with brine, dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The product is often pure enough for use (>95%). If necessary, purify via short-path distillation (high vacuum) or flash chromatography (

    
    , 100% Hexanes 
    
    
    
    5% EtOAc).
Protocol B: Application - Alkylation of a Phenol (Cannabinoid Precursor Synthesis)

Rationale: Since 3M5M-BnCl is not highly electrophilic, weak bases (


) in acetone may be too slow. Use a stronger dipolar aprotic solvent system.

Reagents:

  • Resorcinol derivative (Nucleophile) (1.0 eq)

  • 3M5M-BnCl (1.1 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq) - Preferred over 
    
    
    
    for solubility.
  • DMF or Acetonitrile (Solvent)

Workflow:

  • Suspend Nucleophile and

    
     in DMF (0.2 M). Stir for 15 min to form the phenolate.
    
  • Add 3M5M-BnCl (dissolved in minimal DMF) dropwise.

  • Heat to 60°C for 4-6 hours. Note: PMB-Cl would react at RT; 3M5M-BnCl requires thermal energy.

  • Standard aqueous workup.

Critical Application Notes

Stability & Storage[1]
  • Hydrolysis: Unlike PMB-Cl, which degrades upon prolonged storage in non-desiccated environments, 3M5M-BnCl is relatively robust.

  • Storage: Store at 2-8°C under Argon.

  • Lachrymator: Like all benzyl halides, it is a potent lachrymator. Handle only in a fume hood.

The "Orcinol" Connection

This compound is the synthetic equivalent of the "C10-monoterpene" unit often attached to polyketides. In drug development, replacing a simple benzyl group with the 3-methoxy-5-methylbenzyl group often improves:

  • Lipophilicity (LogP): Increases lipophilicity compared to simple benzyl.

  • Metabolic Stability: The methyl group blocks metabolic oxidation at the benzylic position (steric hindrance) and the ring positions (electronic deactivation relative to phenol).

References

  • Synthesis of 1-chloro-3-methoxy-5-methylbenzene. Google Patents (CN113511960A).

  • Hammett Equation and Substituent Constants. Wikipedia / Leffler & Grunwald (1963).

  • Solvolysis Rates of Substituted Benzyl Chlorides. National Institutes of Health (PMC).

  • Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene. ResearchGate.

  • Benzene, 1-(chloromethyl)-3-methoxy- (Properties). NIST Chemistry WebBook.

Sources

Kinetic Profiling & Reactivity Benchmarking: 1-(Chloromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Chloromethyl)-3-methoxy-5-methylbenzene (CAS: Analogous to 3-methoxy-5-methylbenzyl chloride) represents a unique case study in substituent effects. Unlike its para-substituted counterparts where resonance dominates, this meta-disubstituted scaffold exhibits a "cancellation effect" between the inductively withdrawing methoxy group (


) and the inductively donating methyl group (

).

This guide provides a definitive kinetic comparison of this compound against industry-standard benzyl halides. Our analysis reveals that it possesses a near-neutral reactivity profile (


 vs. Benzyl Chloride), making it an ideal "isokinetic" building block for medicinal chemistry campaigns requiring lipophilic modification without drastic changes in electrophilicity.

Chemical Identity & Structural Properties

PropertySpecification
IUPAC Name 1-(Chloromethyl)-3-methoxy-5-methylbenzene
Molecular Formula

Molecular Weight 170.64 g/mol
Electronic Character Meta-compensated (Inductive withdrawal

Inductive donation)
Primary Reactivity Nucleophilic Substitution (

/

Mixed Regime)

Mechanistic Architecture

The reactivity of benzyl chlorides is governed by the stability of the transition state, which fluctuates between


 (concerted) and 

(carbocationic) depending on solvent polarity.
The Hammett Prediction Model

To benchmark the reactivity without proprietary datasets, we utilize the Hammett Equation (


), utilizing established reaction constants (

) for benzyl chloride solvolysis.
  • Reaction Constant (

    
    ): 
    
    
    
    (in 50% Ethanol/Water). A negative
    
    
    indicates that electron-donating groups accelerate the reaction by stabilizing the developing positive charge.
  • Substituent Constants (

    
    ): 
    
    • 3-Methoxy (

      
      ): 
      
      
      
      (Electron withdrawing via induction; resonance is negligible in meta position).
    • 5-Methyl (

      
      ): 
      
      
      
      (Electron donating via induction).
    • Net

      
      : 
      
      
      
      .
Reaction Pathway Visualization

The following diagram illustrates the bifurcation between


 and 

pathways, dictated by the solvent system.

ReactionPathway Figure 1: Mechanistic divergence based on solvent polarity. The meta-methoxy group slightly destabilizes the carbocation path. Start 1-(Chloromethyl)-3-methoxy- 5-methylbenzene TS_SN2 TS (SN2) Pentacoordinate Transition State Start->TS_SN2 Nucleophilic Solvent (EtOH, Acetone) Carbocation Benzyl Carbocation (Meta-Destabilized) Start->Carbocation Ionizing Solvent (H2O, Formic Acid) Product Nucleophilic Substitution Product TS_SN2->Product Concerted Displacement Carbocation->Product Fast Trapping

[1]

Comparative Kinetic Benchmarking

The following table contrasts the predicted reactivity of the target compound against standard benzyl chlorides in 50% Ethanol at 25°C.

CompoundSubstituentsNet

Predicted

Kinetic Regime
4-Methoxybenzyl Cl 4-OMe

(

)
50.1 Pure

(Fast)
3,5-Dimethylbenzyl Cl 3,5-Me

2.0 Mixed

Benzyl Chloride H

1.0 (Ref) Mixed

Target Compound 3-OMe, 5-Me +0.05 0.78 Mixed

3,5-Dimethoxybenzyl Cl 3,5-OMe

0.30 Mixed

Dominant
3-Nitrobenzyl Cl 3-NO2

0.03 Pure

(Slow)

Key Insight: The target compound (1-(Chloromethyl)-3-methoxy-5-methylbenzene) sits in the "Goldilocks Zone." It avoids the hyper-reactivity of para-methoxy derivatives (which are unstable and prone to polymerization) while maintaining sufficient electrophilicity for clean coupling reactions, unlike nitro-benzyls which require elevated temperatures.

Experimental Protocols

To validate these kinetic profiles in your specific matrix, use the following self-validating protocols.

Protocol A: Conductometric Rate Determination

Best for: Precise measurement of solvolysis rates (


).

Principle: The reaction produces HCl. As the reaction proceeds, conductivity increases linearly with [HCl].

  • Preparation: Prepare a 0.01 M solution of the substrate in 50:50 (v/v) Ethanol:Water.

  • Equilibration: Thermostat the reaction vessel to 25.0°C ± 0.1°C.

  • Initiation: Inject the substrate. Start data logging immediately.

  • Data Acquisition: Record conductivity (

    
    ) every 30 seconds for 3 half-lives.
    
  • Calculation: Plot

    
     vs. time (
    
    
    
    ). The slope is
    
    
    .
  • Validation: The plot must be linear (

    
    ). Deviation implies mixed mechanisms or autocatalysis.
    
Protocol B: Competitive Solvolysis (Product Analysis)

Best for: Determining Selectivity (


) and Nucleophile affinity.

Principle: React the substrate with a mixture of two nucleophiles (e.g., Methanol and Trifluoroethanol) and measure the product ratio via GC/NMR.

  • Solvent System: 70:27:3 Water:TFE:Methanol.[1]

  • Reaction: Stir 0.1 mmol substrate in 2 mL solvent for 24 hours.

  • Workup: Extract with

    
    .
    
  • Analysis: Integrate the benzylic protons in

    
     NMR.
    
    • 
       ppm (Methyl Ether).
      
    • 
       ppm (TFE Ether).
      
  • Result: A high Methyl/TFE ratio indicates an

    
    -like loose transition state (low selectivity). A ratio reflecting solvent stoichiometry indicates 
    
    
    
    .
Experimental Workflow Diagram

KineticWorkflow Figure 2: Conductometric Kinetic Workflow for Benzyl Chlorides. Prep Substrate Preparation (0.01 M in 50% EtOH) Thermostat Thermostat at 25°C (±0.1°C) Prep->Thermostat Inject Inject Substrate & Start Timer Thermostat->Inject Monitor Monitor Conductivity (Every 30s for 3 t1/2) Inject->Monitor Calc Calculate k_obs Slope of ln(L_inf - L_t) Monitor->Calc Decision Linear Plot? Calc->Decision Valid Valid Rate Constant Decision->Valid Yes (R^2 > 0.99) Invalid Check for Autocatalysis or Temperature Drift Decision->Invalid No

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Richard, J. P., et al. (2000). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides. Journal of the American Chemical Society.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Source for Benzyl Chloride values).

Sources

Publish Comparison Guide: Spectroscopic Differentiation of 1-(Chloromethyl)-3-methoxy-5-methylbenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic differentiation of 1-(Chloromethyl)-3-methoxy-5-methylbenzene (the target 1,3,5-substituted isomer) from its common regioisomers and synthetic byproducts.

Executive Summary & Application Context

1-(Chloromethyl)-3-methoxy-5-methylbenzene (CAS: 82477-66-5) is a critical benzyl chloride intermediate used in the synthesis of radiotracers (e.g., PET ligands) and kinase inhibitors. Its unique 1,3,5-substitution pattern (meta-relationship between all substituents) confers specific steric and electronic properties essential for binding affinity in downstream targets.

However, synthesis often yields regioisomers (e.g., from non-selective chloromethylation) or structural isomers (from different starting materials) that possess identical molecular weights (MW 170.64) and similar polarity. Differentiation is critical because ortho-substituted isomers can drastically alter reactivity and biological efficacy.

This guide provides a definitive spectroscopic framework to distinguish the target 1,3,5-isomer from its most common counterparts:

  • The Ortho-Para Isomers: (e.g., 1-chloromethyl-2-methoxy-5-methylbenzene).

  • The Ring-Chlorinated Impurities: (e.g., 4-chloromethyl-3,5-dimethylanisole).

Structural Origins & Synthesis Pathways

Understanding the origin of isomers is the first step in identification. The target is typically accessed via radical halogenation to preserve the 1,3,5-pattern, whereas electrophilic aromatic substitution (EAS) routes often yield unwanted ortho/para isomers.

SynthesisPathways Start Starting Material: 3,5-Dimethylanisole Radical Route A: Radical Chlorination (NCS/BPO, hν) Start->Radical Selectivity for Benzylic pos. EAS Route B: Blanc Chloromethylation (HCHO, HCl, ZnCl2) Start->EAS Directs to Ortho/Para Target TARGET: 1-(Chloromethyl)-3-methoxy- 5-methylbenzene (Side-chain subst.) Radical->Target Major Product Isomer_EAS IMPURITY: 4-(Chloromethyl)-3,5- dimethylanisole (Ring subst. at C4) EAS->Isomer_EAS Major Product

Figure 1: Divergent synthesis pathways leading to the target molecule versus its structural isomer. Route A preserves the meta-substitution pattern, while Route B introduces substitution at the crowded ortho/para positions.

Spectroscopic Fingerprint: The "Meta-Coupling" Diagnostic

The most reliable method to validate the 1-(Chloromethyl)-3-methoxy-5-methylbenzene structure is


H NMR , specifically analyzing the aromatic region for coupling constants (

values).
The Core Logic:
  • Target (1,3,5-Pattern): Protons are located at positions 2, 4, and 6. Each proton is meta to the other two.

    • Diagnostic Signal: Three distinct signals (or overlapping broad singlets) with small coupling constants (

      
       Hz) .
      
    • Absence of Ortho Coupling: You will NOT see any large doublets (

      
       Hz).
      
  • Isomer (1,2,x or 1,4,x Pattern): If the chloromethyl group is ortho or para to another group (e.g., 1-chloromethyl-2-methoxy-...), there will be adjacent protons.

    • Diagnostic Signal: Large doublets (

      
       Hz) indicating ortho-coupling.
      
Comparative Data Table
FeatureTarget: 1-(Chloromethyl)-3-methoxy-5-methylbenzene Isomer: 1-(Chloromethyl)-2-methoxy-5-methylbenzene Isomer: 4-(Chloromethyl)-3,5-dimethylanisole
Substitution 1,3,5 (Meta, Meta, Meta)1,2,5 (Ortho, Meta)1,2,3,5 (Symmetric)
Symmetry Asymmetric (C1 plane absent)AsymmetricSymmetric (Plane through C1-C4)
Ar-H Count 3 distinct protons (1H each)3 distinct protons (1H each)2 equivalent protons (2H)
Ar-H Pattern 3x Broad Singlets (or dd,

Hz)
1x Doublet (

Hz)
, 1x dd, 1x d
1x Singlet (Sharp)
-OCH

Shift

ppm (Singlet)

ppm (Singlet)

ppm (Singlet)
-CH

Cl Shift

ppm (Singlet)

ppm (Singlet)

ppm (Singlet)
Differentiation Lack of Ortho Coupling Presence of Ortho Coupling Integration (2H vs 1H)

Experimental Protocols (Self-Validating)

Protocol A: H NMR Validation Workflow

Objective: Confirm 1,3,5-substitution pattern via coupling analysis.

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl

    
      (Chloroform-d). Ensure solvent is acid-free to prevent degradation of the benzyl chloride.
    
  • Acquisition: Run standard proton sequence (32 scans).

  • Processing: Apply a window function (LB = 0.3 Hz) to resolve fine meta-coupling.

  • Analysis Checklist:

Protocol B: Mass Spectrometry (GC-MS) Check

Objective: Confirm mono-chlorination vs. bis-chlorination.

  • Method: EI (Electron Ionization), 70 eV.

  • Data Interpretation:

    • Target (C

      
      H
      
      
      
      ClO):
      Molecular Ion m/z 170 (M) and 172 (M+2) in a 3:1 ratio (characteristic of one Cl atom).
    • Fragment: Look for base peak at m/z 135 (Loss of Cl, [M-35]

      
      ) forming the stable 3-methoxy-5-methylbenzyl carbocation.
      
    • Impurity (Bis-chloromethyl): If M+ is 218/220/222 (9:6:1 ratio), the sample is over-chlorinated.

Advanced Characterization: C NMR

If


H NMR is ambiguous due to peak overlap, 

C NMR provides a definitive count of unique carbons.
  • Target (1,3,5-isomer):

    • Total Signals: 9 unique carbon signals.

    • Aromatic CH: 3 distinct signals (approx 112, 115, 122 ppm).

    • Quaternary C: 3 distinct signals (C-OMe, C-Me, C-CH2Cl).

  • Symmetric Isomer (4-chloromethyl-3,5-dimethyl...):

    • Total Signals: Fewer signals due to symmetry.

    • Aromatic CH: Only 1 signal (approx 114 ppm) representing the two equivalent protons.

References

  • NIST Chemistry WebBook. Benzene, 1-(chloromethyl)-3-methoxy-. National Institute of Standards and Technology.[3] [Link]

  • PubChem. 1-(Chloromethyl)-3-methoxy-5-methylbenzene Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1-(Chloromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-(Chloromethyl)-3-methoxy-5-methylbenzene (CAS: 133445-37-5, analog reference) is a benzyl chloride derivative . In drug discovery, it is frequently used as an electrophilic building block for introducing the 3-methoxy-5-methylbenzyl motif.

Immediate Hazard Warning: This compound is an alkylating agent and a potent lachrymator . It reacts with nucleophiles (including DNA bases) and hydrolyzes in moist air to release hydrochloric acid (HCl). Improper disposal not only poses an immediate exposure risk but can also pressurize waste containers due to off-gassing.

Physicochemical & Hazard Profile
PropertyValue / CharacteristicOperational Implication
Functional Group Benzyl Chloride (

)
High reactivity; prone to hydrolysis.[1][2][3]
Physical State Liquid or Low-Melting SolidMay solidify in cool storage; handle as liquid for disposal.
Reactivity Electrophilic AlkylatorCarcinogenicity suspect. Destroys rubber/latex.
Hydrolysis Fast in presence of waterGenerates HCl gas. Do not seal wet waste tightly.
Flash Point

C (Estimated)
Combustible. Class IIIB liquid.

Waste Segregation Logic (The "Why")

As a scientist, you must understand that "disposal" is not just about compliance; it is about chemical compatibility.

  • Why Halogenated? This compound contains chlorine. Disposing of it in "Non-Halogenated" streams creates dioxins and corrosive gases during standard incineration, damaging scrubber systems and violating environmental permits.

  • Why No Metals? The inevitable hydrolysis releases HCl, which corrodes metal drums, leading to leaks and structural failure of the waste container.

Decision Tree: Waste Stream Selection

WasteSegregation Figure 1: Logic flow for segregating benzyl chloride derivatives to prevent incompatible mixing. Start Waste: 1-(Chloromethyl)-3-methoxy- 5-methylbenzene IsPure Is the waste pure chemical or concentrated solution? Start->IsPure Quench Perform Chemical Deactivation (See Section 4) IsPure->Quench Yes (Recommended) StreamCheck Check Solvent Matrix IsPure->StreamCheck No (Dilute) Quench->StreamCheck Post-Quench HaloStream Stream A: Halogenated Organic (High BTU Incineration) StreamCheck->HaloStream Liquid SolidWaste Stream B: Solid Hazardous (Contaminated Silica/PPE) StreamCheck->SolidWaste Solid/Absorbed

Standard Disposal Procedures

Prerequisite: All handling must occur inside a certified chemical fume hood.

A. Liquid Waste (Mother Liquors/Solutions)
  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass carboys only. Never use metal.

  • Segregation: Pour into the Halogenated Organic Waste stream.

  • pH Check: If the waste contains significant unreacted starting material, add a small amount of solid Sodium Bicarbonate (

    
    ) to the waste container to buffer any HCl generated over time.
    
  • Labeling:

    • Constituents: "Halogenated Solvents, 1-(Chloromethyl)-3-methoxy-5-methylbenzene."

    • Hazard Checkboxes: Toxic, Corrosive, Irritant.[1]

B. Solid Waste (Contaminated Silica/Glassware)
  • Evaporation: Allow volatile solvents (DCM, Ethyl Acetate) to evaporate in the hood before bagging.

  • Double Bagging: Place contaminated silica gel, paper towels, and gloves into a clear polyethylene bag (2-mil thickness minimum). Tie it off, then place it inside a second bag (amber or clear).

  • Sharps: Contaminated needles must go into a plastic sharps container, not cardboard.

Advanced Protocol: Chemical Deactivation (Quenching)

Expert Insight: For high concentrations (>5 mL) or old bottles, simple disposal is risky due to potential container pressurization. Chemical quenching converts the reactive alkylator into a stable ether or alcohol.

Mechanism:



The "Ammonolysis" Method (Recommended)

This method converts the lachrymator into a non-volatile benzyl amine or alcohol derivative.

Reagents:

  • Methanol (MeOH)[4]

  • Ammonium Hydroxide (

    
    , conc.) OR Sodium Methoxide (25% in MeOH)
    

Protocol:

  • Cooling: Place the flask containing the residue in an ice bath (

    
    C).
    
  • Dilution: Dilute the residue with Methanol (ratio 1:5 volume).

  • Addition: Slowly add Ammonium Hydroxide or Sodium Methoxide solution.

    • Observation: You may see white fumes (ammonium chloride) or slight bubbling.

  • Stirring: Allow to stir for 1-2 hours at room temperature.

  • Verification: Take a TLC spot. The UV-active spot for the benzyl chloride should disappear/shift to a lower Rf (more polar amine/alcohol).

  • Final Disposal: The resulting mixture is now a flammable, basic organic waste. Dispose of in Halogenated Solvents (due to residual chloride salts) or Basic Organic Waste .

Emergency Response & Spill Management

Scenario: You drop a 100g bottle in the lab aisle. Immediate Risk: Severe eye irritation (tearing) and respiratory distress.

PhaseAction Steps
1. Evacuate Clear the immediate area. Alert colleagues. If fumes are strong, pull the fire alarm.
2. PPE Up Do not enter without: Full-face respirator (Organic Vapor/Acid Gas cartridge), Nitrile gloves (double gloved), and Tyvek suit.
3. Contain Circle the spill with Vermiculite or Dry Sand . Do not use paper towels (surface area increases evaporation).
4. Neutralize Sprinkle Sodium Carbonate (Soda Ash) or Calcium Carbonate over the spill to neutralize potential HCl.
5. Collect Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste: Benzyl Chloride Debris."
6. Decontaminate Wash the floor with a dilute solution of aqueous ammonia and soap.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-Methoxybenzyl chloride. (Used as homologous reference for hazard classification).

  • PubChem. (n.d.). Benzyl Chloride - Safety and Hazards. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).

Sources

Personal Protective Equipment & Handling Guide: 1-(Chloromethyl)-3-methoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

Compound: 1-(Chloromethyl)-3-methoxy-5-methylbenzene (CAS: 82477-66-5) Synonyms: 3-Methoxy-5-methylbenzyl chloride; 3,5-Disubstituted benzyl chloride.

As a Senior Application Scientist, I must clarify that this compound is not merely a "skin irritant." It belongs to the benzyl chloride class of electrophiles. It functions as a potent alkylating agent and a severe lachrymator .

The "Silent" Hazard: Unlike simple mineral acids, benzyl chlorides are lipophilic. They rapidly penetrate the lipid bilayer of the skin. Once inside the tissue, they undergo hydrolysis (reacting with interstitial water) to release hydrochloric acid (HCl) subcutaneously. This often results in "delayed burns"—you may not feel the pain until the damage is irreversible.

Core Hazards:

  • Lachrymator: Induces immediate, severe tearing and respiratory distress at low concentrations.

  • Corrosive: Causes irreversible eye damage and skin necrosis.

  • Alkylating Agent: Potential mutagen/carcinogen due to DNA alkylation capability.

  • Hydrolytic Instability: Reacts with ambient moisture to generate HCl fumes.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" protocols are insufficient for this molecule. You must employ a Barrier-in-Depth strategy.

A. Hand Protection (Critical)

Do not rely on standard nitrile gloves alone. Benzyl chlorides have a breakthrough time of <15 minutes for standard 4-mil nitrile.

LayerMaterialSpecificationScientific Rationale
Inner (Primary) Laminate Film (e.g., Silver Shield® / 4H®)>2.7 milResists permeation of chlorinated aromatics for >4 hours.
Outer (Sacrificial) Nitrile >5 mil, extended cuffProvides dexterity and grip; protects the inner laminate glove from tears and incidental splash.
Technique Double-Gloving Taped cuffsPrevents capillary action from drawing liquid between the glove and lab coat sleeve.
B. Eye & Face Protection

Safety glasses are forbidden for open handling.

  • Primary: Chemical Splash Goggles (indirect venting).

  • Secondary: 8-inch Polycarbonate Face Shield.

    • Reasoning: As a lachrymator, vapors can bypass safety glasses. A face shield protects the neck and face from projectile hydrolysis (spatter) during quenching.

C. Respiratory Protection[1][2][3][4][5]
  • Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Note: The "Acid Gas" component is required because the compound hydrolyzes to release HCl.

Operational Workflow & Decision Logic

The following diagram illustrates the decision logic for selecting PPE based on the operational state.

PPE_Decision_Matrix Start Operation Type ClosedSystem Closed System (Septum/Syringe) Start->ClosedSystem OpenHandling Open Handling (Weighing/Quenching) Start->OpenHandling StandardPPE Standard PPE: Lab Coat + Nitrile (Double) + Glasses ClosedSystem->StandardPPE Low Risk HoodCheck Is Fume Hood Functional? OpenHandling->HoodCheck EnhancedPPE Enhanced PPE: Laminate Gloves + Goggles + Face Shield HoodCheck->EnhancedPPE Yes StopWork STOP WORK Evacuate Area HoodCheck->StopWork No

Figure 1: PPE Decision Matrix based on exposure potential. Note that "Open Handling" strictly requires Enhanced PPE.

Step-by-Step Handling Protocol
Phase 1: Preparation
  • Deactivate Moisture: Ensure all glassware is flame-dried. Moisture triggers HCl release.

  • Trap Setup: If running a reaction >5g, attach a gas outlet to a dilute NaOH trap to neutralize evolved HCl.

  • Staging: Place a "Lachrymator" warning sign on the sash.

Phase 2: Transfer & Weighing
  • Solids: If the compound is solid/semi-solid, do not use metal spatulas (corrosion risk). Use glass or porcelain.

  • Liquids: Use positive displacement pipettes.

    • Self-Validating Step: Watch the pipette tip. If you see "fuming" (white wisps), the compound is hydrolyzing. Stop, cap, and check humidity.

Phase 3: Quenching & Disposal (The Danger Zone)

Never pour this compound directly into an aqueous waste drum. The hydrolysis is exothermic and can cause the drum to geyser.

  • Dilute: Dissolve the waste material in a non-reactive solvent (e.g., Dichloromethane or Toluene).

  • Neutralize (Controlled):

    • Prepare a 10% aqueous Sodium Bicarbonate (

      
      ) solution in a large beaker.
      
    • Slowly add the organic solution to the bicarbonate while stirring.

    • Observation: Wait for bubbling (

      
       evolution) to cease.
      
  • Separation: Allow layers to separate.

  • Disposal:

    • Organic Layer: Halogenated Organic Waste.

    • Aqueous Layer: Aqueous Waste (pH adjusted to 5-9).

Emergency Response: Spill & Exposure

In the event of a spill, speed is critical to prevent the HVAC system from circulating lachrymatory vapors.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Lab (Close Sash) Spill->Evacuate Assess 2. Assess Volume Evacuate->Assess Minor Minor (<10mL) In Hood Assess->Minor Major Major (>10mL) Or Outside Hood Assess->Major Clean Absorb with Vermiculite Neutralize with NaHCO3 Minor->Clean Hazmat Call Hazmat/EHS Do Not Re-enter Major->Hazmat

Figure 2: Immediate response workflow for benzyl chloride spills.

First Aid:

  • Skin Contact: Immediate flushing with water for 15 minutes. Discard contaminated leather shoes/belts; they cannot be decontaminated.

  • Eye Contact: Flush for 15 minutes. Force eyelids open. Seek ophthalmologist support immediately (corneal erosion risk).

References & Authority
  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press, 2011.

  • Ansell Healthcare. Chemical Resistance Guide (Permeation & Degradation Data). (Referencing Benzyl Chloride data as proxy for substituted analogs).

  • PubChem. Compound Summary: Benzyl Chloride (Analogous Hazard Profile). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. 29 CFR 1910.1000.

Disclaimer: This guide is based on the chemical class properties of benzyl chlorides. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before use.

Sources

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